4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENFNIYAKGMHW-JUDWXZBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a complex, protected monosaccharide derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its specific arrangement of protecting groups—isopropylidene, acetyl, and trityl—at defined stereocenters makes it a strategic building block for the multi-step synthesis of more complex glycans and glycoconjugates. Such compounds are instrumental in the field of glycobiology, which investigates the role of carbohydrates in biological processes, and are crucial for the development of novel therapeutics and diagnostics.[1][2] This guide provides a comprehensive overview of its known chemical properties and its general role in synthetic workflows.
Chemical and Physical Properties
The defining characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 65729-83-1 | Amerigo Scientific |
| Molecular Formula | C₃₀H₃₂O₆ | Amerigo Scientific |
| Molecular Weight | 488.57 g/mol | Amerigo Scientific |
| Melting Point | 123-125°C | ChemicalBook[3] |
| Appearance | White solid | ChemicalBook[3] |
| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | ChemicalBook[3] |
| Storage Temperature | Refrigerator | ChemicalBook[3] |
Role in Synthetic Chemistry & Glycobiology
This compound is primarily utilized as a chiral building block in the synthesis of modified sugars and glycans for research in glycobiology.[1][2] The field of glycobiology explores the structure, function, and biosynthesis of carbohydrates and their derivatives in biological systems.[1][2] The strategic placement of protecting groups on the glucitol scaffold allows for selective chemical transformations at specific hydroxyl positions.
The key features of its molecular architecture are:
-
2,5-Anhydro-D-glucitol Core: A rigid furanose-like ring system.
-
1,3-O-Isopropylidene Group: A cyclic acetal that protects the C1 and C3 hydroxyls, which is stable under basic and hydrogenolysis conditions but can be removed with acid.
-
4-O-Acetyl Group: An ester protecting group for the C4 hydroxyl, which can be selectively removed under basic conditions (e.g., with sodium methoxide).
-
6-O-Trityl Group: A bulky trityl ether protecting the primary C6 hydroxyl. This group is acid-labile and can be removed selectively in the presence of the isopropylidene group under carefully controlled acidic conditions.
This differential protection allows chemists to unmask specific hydroxyl groups in a planned sequence to build more complex carbohydrate structures, attach them to other molecules like peptides or lipids, or introduce modifications for structure-activity relationship studies.
Hypothetical Synthetic Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a logical synthetic pathway can be inferred from standard carbohydrate chemistry techniques. The following diagram illustrates a plausible workflow starting from a common precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Caption: Plausible synthetic route for the target compound.
Experimental Considerations
Given the absence of a published, step-by-step protocol, researchers would need to develop and optimize the synthetic procedures. Below are general considerations for the key transformations illustrated in the workflow.
Selective Deprotection of 5,6-O-Isopropylidene Group
-
Reagents: Typically, a mild acidic condition is required to selectively remove the more sterically hindered and strained 5,6-isopropylidene group while retaining the 1,2-isopropylidene group. Aqueous acetic acid (e.g., 60-80%) at room temperature or slightly elevated temperatures is a common choice.
-
Monitoring: The reaction progress must be carefully monitored by Thin Layer Chromatography (TLC) to avoid over-deprotection and the removal of the 1,2-isopropylidene group.
-
Work-up: Neutralization of the acid followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by silica gel column chromatography.
Tritylation of the Primary C6-Hydroxyl
-
Reagents: Trityl chloride (TrCl) is used in the presence of a base, typically pyridine, which acts as both a solvent and an acid scavenger.
-
Selectivity: The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyls, allowing for highly selective protection.
-
Work-up: The reaction is typically quenched with water or methanol. The product is extracted and purified by column chromatography to remove excess reagents and any minor byproducts.
Anhydro Bridge Formation and Isopropylidene Migration
-
This is a more complex, hypothetical step that would likely require significant optimization. The formation of the 2,5-anhydro bridge from a glucofuranose precursor is a known transformation in carbohydrate chemistry, often acid or base-catalyzed, proceeding through activation of the C5-hydroxyl and subsequent intramolecular nucleophilic attack by the C2-oxygen. This rearrangement would be coupled with the migration of the acetal to the 1,3-position. This is a non-trivial step and would be the key challenge in the synthesis.
Acetylation of the C4-Hydroxyl
-
Reagents: Acetic anhydride with a base catalyst such as pyridine or DMAP (4-dimethylaminopyridine) is the standard procedure for acetylating a free hydroxyl group.
-
Work-up: The reaction is quenched, typically with methanol or water, to destroy excess acetic anhydride. The product is then extracted and purified, usually by silica gel chromatography.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic glycobiology. While detailed experimental data and protocols are not widely available, its structure suggests a clear role as a versatile building block for constructing complex carbohydrate-based molecules. Its utility lies in the orthogonal nature of its protecting groups, which enables chemists to perform selective manipulations critical for the synthesis of molecules aimed at elucidating and modulating biological pathways. Researchers working with this compound will need to rely on established principles of carbohydrate chemistry to guide its synthesis and application.
References
In-Depth Technical Guide: Structure Elucidation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a biochemical reagent utilized in glycobiology research.[1][2] Glycobiology is the study of the structure, synthesis, and biology of saccharides (sugar chains or glycans), which are widely distributed in nature.[1][2]
Molecular Structure
The chemical structure of the title compound is presented below. It is a derivative of D-glucitol featuring a 2,5-anhydro bridge, a 1,3-O-isopropylidene protecting group, a 4-O-acetyl group, and a 6-O-trityl group.
Caption: Chemical structure of the title compound.
Physicochemical Properties
A summary of the known physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | White Solid | [3] |
| Melting Point | 123-125°C | [3] |
| Solubility | Chloroform, Ethanol, Ethyl Acetate | [3] |
| Storage Temperature | Refrigerator | [3] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related 2,5-anhydro-D-glucitol derivatives. The synthesis would likely involve a multi-step process starting from a suitable carbohydrate precursor.
General Synthetic Workflow:
-
Formation of 2,5-Anhydro-D-glucitol: This is a key intermediate.[4]
-
Protection of Hydroxyl Groups:
-
Isopropylidene protection: Reaction with acetone or a derivative to protect the 1,3-hydroxyl groups.
-
Trityl protection: Reaction with a tritylating agent to selectively protect the primary 6-hydroxyl group.
-
-
Acetylation: Acetylation of the remaining free hydroxyl group at the C-4 position using an acetylating agent.
-
Purification: The final product would be purified using standard techniques such as column chromatography.
The diagram below illustrates a logical workflow for the synthesis and characterization of the target molecule.
Caption: A generalized workflow for the synthesis and characterization of the title compound.
Spectroscopic Data for Structure Elucidation
Detailed ¹H and ¹³C NMR data for the specific title compound were not available in the search results. However, the characterization of such a molecule would rely heavily on these techniques. Below is a table outlining the expected signals and their assignments based on the known structure.
Table of Expected NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key Correlations (HMBC/COSY) |
| Trityl-H | ~7.2-7.5 (m, 15H) | ~127-129 (aromatic C), ~144 (ipso-C) | |
| H-1, H-1' | ~3.5-4.2 | ~65-75 | COSY with H-2 |
| H-2 | ~4.0-4.5 | ~75-85 | COSY with H-1, H-3 |
| H-3 | ~4.0-4.5 | ~75-85 | COSY with H-2, H-4 |
| H-4 | ~5.0-5.5 (due to AcO) | ~70-80 | COSY with H-3, H-5 |
| H-5 | ~4.0-4.5 | ~75-85 | COSY with H-4, H-6 |
| H-6, H-6' | ~3.0-3.5 | ~60-70 | COSY with H-5 |
| Isopropylidene-CH₃ | ~1.3-1.5 (s, 6H) | ~25-30 | HMBC to isopropylidene C |
| Acetyl-CH₃ | ~2.0-2.2 (s, 3H) | ~20-22 | HMBC to acetyl C=O |
| Acetyl-C=O | ~170 | ||
| Isopropylidene-C | ~100-110 | ||
| Trityl-C | ~87 |
Note: The expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected mass would correspond to its chemical formula.
This guide provides a framework for understanding the structure and characterization of this compound. For definitive analysis, detailed experimental work and spectroscopic data acquisition are necessary.
References
An In-depth Technical Guide to the Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a notable biochemical reagent utilized in the field of glycobiology. The synthesis involves a multi-step process commencing from the readily available D-glucitol. The key stages of this synthesis are the formation of the 2,5-anhydro ring, the protection of specific hydroxyl groups, and a final regioselective acetylation. This guide details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and workflows.
Synthesis Pathway Overview
The synthesis of this compound is a sequential process designed to selectively modify the D-glucitol backbone. The overall transformation can be conceptualized in the following three key stages:
-
Anhydro Ring Formation: The initial step involves an intramolecular cyclization of D-glucitol to form the 2,5-anhydro-D-glucitol core structure.
-
Orthogonal Protection: To enable selective acetylation at the C-4 position, the hydroxyl groups at the C-1, C-3, and C-6 positions are protected. This is typically achieved through the formation of an isopropylidene acetal across the C-1 and C-3 hydroxyls and the introduction of a bulky trityl group at the C-6 primary hydroxyl.
-
Regioselective Acetylation: The final step is the targeted acetylation of the remaining free hydroxyl group at the C-4 position to yield the desired product.
The Pivotal Role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Utility: A Gateway to L-Iduronic Acid and Glycosaminoglycans
The primary role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in glycobiology is as a synthetic intermediate in the multi-step synthesis of L-iduronic acid building blocks. The synthesis of GAG oligosaccharides is a formidable challenge, largely due to the difficulty in obtaining gram-scale quantities of IdoA synthons.[1] The D-glucitol derivative provides a rigid furanose scaffold with selectively protected hydroxyl groups, facilitating the key stereochemical inversion at the C5 position to achieve the L-ido configuration.
A general synthetic pathway involves the deprotection of the trityl group at the C6 position, followed by oxidation to a carboxylic acid. Subsequent manipulation of the stereocenter at C5, often through an oxidation-reduction sequence or nucleophilic displacement, yields the desired L-iduronic acid derivative. These synthons are then suitably protected for use as either glycosyl donors or acceptors in the assembly of GAG oligosaccharides.
Below is a generalized workflow for the synthesis of an L-iduronic acid donor from a D-glucitol precursor.
Caption: Generalized synthetic workflow from the D-glucitol precursor to an L-iduronic acid donor.
Role of Derived Glycosaminoglycans in Cellular Signaling
The L-iduronic acid building blocks synthesized from this compound are instrumental in constructing structurally defined heparan sulfate and dermatan sulfate oligosaccharides. These synthetic GAGs are powerful tools for dissecting their roles in critical cell signaling pathways.
Heparan Sulfate and the Wnt Signaling Pathway
Heparan sulfate proteoglycans (HSPGs) are essential co-receptors in the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and cancer progression.[2][3] HSPGs can modulate Wnt signaling by binding to Wnt ligands, thereby influencing their distribution and interaction with Frizzled receptors.[2] Synthetic heparan sulfate oligosaccharides have been used to study the specific sulfation patterns required for Wnt binding and signaling activation.
Caption: Role of Heparan Sulfate in Canonical Wnt Signaling.
Dermatan Sulfate and TGF-β Signaling
Dermatan sulfate, another GAG containing L-iduronic acid, plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a key regulator of cell growth, differentiation, and extracellular matrix production.[4] Dermatan sulfate proteoglycans, such as decorin, can bind to TGF-β, thereby modulating its bioavailability and activity. Synthetic dermatan sulfate oligosaccharides are valuable for investigating the structural requirements for this interaction and its therapeutic potential in fibrotic diseases and cancer.
Quantitative Data
The synthesis of L-iduronic acid derivatives and subsequent GAG oligosaccharides involves numerous steps, with yields varying depending on the specific protecting groups and reaction conditions employed. The following table summarizes representative data from the literature for key transformations.
| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | Protected D-glucofuranose | D-glucuronic acid derivative | TEMPO, BAIB | 95 | F. A. Almalki et al. (2016) |
| Epimerization | D-glucuronic acid derivative | L-iduronic acid derivative | Ac2O, DBU | 60-70 | M. S. Karst et al. (2018) |
| Glycosylation | L-iduronic acid donor | Disaccharide | TMSOTf | 70-85 | X. Li et al. (2012) |
Experimental Protocols
General Procedure for the Synthesis of an L-Iduronic Acid Synthon from a D-Glucose Derivative
The following is a representative, multi-step protocol for the synthesis of a protected L-iduronic acid derivative from a commercially available D-glucose starting material. Note that the specific starting material, this compound, would enter a similar pathway after initial deprotection and oxidation steps.
Step 1: Oxidation of the Primary Alcohol
-
To a solution of the protected D-glucose derivative (1.0 eq) in a mixture of acetonitrile and water (1:1) is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq) and (diacetoxyiodo)benzene (BAIB) (2.5 eq).
-
The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the corresponding D-glucuronic acid derivative.
Step 2: C5-Epimerization to L-Iduronic Acid Derivative
-
The D-glucuronic acid derivative (1.0 eq) is dissolved in acetic anhydride.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) is added, and the mixture is heated to 120 °C for several hours.
-
The reaction mixture is cooled to room temperature and concentrated in vacuo.
-
The residue is dissolved in a mixture of methanol and water, and potassium carbonate is added to hydrolyze the acetates.
-
The mixture is neutralized with an acidic resin, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the protected L-iduronic acid derivative.
Step 3: Glycosylation to Form a Disaccharide
-
The L-iduronic acid donor (1.2 eq) and a suitable glycosyl acceptor (1.0 eq) are co-evaporated with toluene and dried under high vacuum.
-
The mixture is dissolved in anhydrous dichloromethane, and activated molecular sieves are added.
-
The solution is cooled to -78 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) is added dropwise.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
The reaction is quenched with triethylamine, filtered, and concentrated.
-
The resulting disaccharide is purified by silica gel column chromatography.
Conclusion
This compound stands as a testament to the importance of strategic molecular design in synthetic carbohydrate chemistry. Its utility as a precursor for L-iduronic acid has paved the way for the synthesis of complex glycosaminoglycans. These synthetic GAGs are indispensable tools for elucidating the intricate roles of their natural counterparts in fundamental biological processes and for the development of new therapeutic agents targeting a wide range of diseases, from cancer to viral infections. Further exploration of synthetic routes starting from this and related synthons will continue to advance the frontiers of glycobiology and drug discovery.
References
- 1. Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparin activates Wnt signaling for neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. Transforming growth factor beta regulates the expression and structure of extracellular matrix chondroitin/dermatan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a carbohydrate derivative of interest in glycobiology and medicinal chemistry.[1][2] This document details the expected spectroscopic characteristics based on analogous compounds and outlines detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for the title compound. These values are extrapolated from known data for structurally related molecules and serve as a reference for characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.45 - 7.20 | m | - | Ar-H (Trityl) |
| 5.00 - 4.80 | m | - | H-4 |
| 4.60 - 4.40 | m | - | H-1a, H-3 |
| 4.20 - 4.00 | m | - | H-2, H-5 |
| 3.40 - 3.20 | dd | J = 10.0, 4.0 | H-6a |
| 3.20 - 3.00 | dd | J = 10.0, 5.0 | H-6b |
| 2.10 | s | - | -OCOCH₃ |
| 1.50 | s | - | C(CH₃)₂ |
| 1.35 | s | - | C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | -C OCH₃ |
| 143.5 | Ar-C (quaternary, Trityl) |
| 128.5 | Ar-CH (Trityl) |
| 128.0 | Ar-CH (Trityl) |
| 127.0 | Ar-CH (Trityl) |
| 112.0 | C (CH₃)₂ |
| 87.0 | C (Trityl) |
| 85.0 - 75.0 | C-1, C-2, C-3, C-4, C-5 |
| 64.0 | C-6 |
| 27.0 | C(C H₃)₂ |
| 25.0 | C(C H₃)₂ |
| 21.0 | -OCOC H₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z | Assignment |
| ESI | Positive | [M+Na]⁺ | Sodium Adduct |
| [M+H]⁺ | Protonated Molecule | ||
| [M-CH₃COO]⁺ | Loss of Acetyl Group | ||
| [Trityl]⁺ (243.1) | Trityl Cation |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1375 | Medium | C-H bend (isopropylidene) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1070 | Strong | C-O stretch (ether) |
| ~700 | Strong | C-H bend (aromatic, trityl) |
Experimental Protocols
The synthesis of this compound involves a three-step process starting from 2,5-anhydro-D-glucitol. The general workflow is depicted in the diagram below.
Caption: Synthetic pathway for the target compound.
1. Synthesis of 1,3-O-Isopropylidene-2,5-anhydro-D-glucitol
-
Materials: 2,5-Anhydro-D-glucitol, anhydrous acetone, concentrated sulfuric acid, anhydrous sodium carbonate.
-
Procedure: To a stirred suspension of 2,5-anhydro-D-glucitol in anhydrous acetone at 0 °C, a catalytic amount of concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of anhydrous sodium carbonate, and the mixture is filtered. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
2. Synthesis of 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol
-
Materials: 1,3-O-Isopropylidene-2,5-anhydro-D-glucitol, trityl chloride, anhydrous pyridine.
-
Procedure: The isopropylidene-protected intermediate is dissolved in anhydrous pyridine. Trityl chloride is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion. The mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated aqueous copper sulfate solution to remove pyridine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude tritylated product, which is purified by column chromatography.
3. Synthesis of this compound
-
Materials: 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol, acetic anhydride, anhydrous pyridine.
-
Procedure: The tritylated intermediate is dissolved in a mixture of anhydrous pyridine and acetic anhydride. The reaction is stirred at room temperature until complete conversion of the starting material. The reaction mixture is then co-evaporated with toluene to remove excess pyridine and acetic anhydride. The residue is dissolved in an organic solvent and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried, and the solvent is evaporated to afford the final product, which can be further purified by recrystallization or column chromatography.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the final product.
Caption: Analytical workflow for structural elucidation.
References
An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a significant biochemical reagent in the field of glycobiology. This document details its known properties, outlines a general synthetic approach, and discusses its potential applications in research and development.
Core Physical and Chemical Properties
This compound is a protected derivative of D-glucitol, a sugar alcohol. The strategic placement of protecting groups—isopropylidene, trityl, and acetyl—makes it a valuable intermediate in the synthesis of more complex carbohydrate-based molecules. These groups can be selectively removed under specific conditions, allowing for precise chemical modifications at different positions of the glucitol backbone.
A summary of its key physical and chemical data is presented below:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₆ | [1] |
| Molecular Weight | 488.57 g/mol | [1] |
| Melting Point | 123-125 °C | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | [2] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Characterization
General Synthetic Workflow
The synthesis would likely start from a readily available precursor, D-glucitol, and involve a series of protection steps to install the isopropylidene, trityl, and finally the acetyl groups in a regioselective manner.
References
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and natural product synthesis, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, carbohydrate-derived synthons offer a rich source of stereochemically defined scaffolds. This technical guide focuses on 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol , a versatile chiral building block derived from D-glucose. Its rigidified furanoid core, adorned with a strategic arrangement of protecting groups, presents a unique platform for the synthesis of a variety of chiral molecules, including modified nucleosides, bioactive natural products, and novel pharmaceutical intermediates. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, supported by detailed experimental protocols and data.
Physicochemical Properties
This compound is a white solid with a melting point of 123-125°C.[1] It is soluble in common organic solvents such as chloroform, ethanol, and ethyl acetate.[1] The strategic placement of protecting groups—isopropylidene, trityl, and acetyl—allows for selective deprotection and further functionalization at specific positions of the glucitol backbone.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₆ | N/A |
| Molecular Weight | 496.57 g/mol | N/A |
| Melting Point | 123-125°C | [1] |
| Appearance | White Solid | [1] |
| Solubility | Chloroform, Ethanol, Ethyl Acetate | [1] |
Synthesis of the Chiral Building Block
The synthesis of this compound originates from the readily available chiral pool starting material, D-glucose. The synthetic strategy involves a series of protection and functional group manipulations to yield the target molecule. The general synthetic pathway can be envisioned as follows:
Figure 1: General synthetic workflow for the preparation of the title compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Anhydro-D-glucitol
This protocol is a general representation and may require optimization based on literature procedures.
2,5-Anhydro-D-glucitol can be synthesized from D-mannitol through a diepoxide intermediate followed by intramolecular cyclization.
Materials:
-
D-Mannitol
-
Reagents for epoxidation (e.g., m-CPBA)
-
Ammonium formate
-
Methanol
-
Microwave reactor (optional)
Procedure:
-
D-Mannitol is converted to a suitable precursor, such as a diepoxide, following established literature methods.
-
The diepoxide is then subjected to intramolecular cyclization. A reported method involves the use of ammonium formate in methanol, potentially assisted by microwave irradiation to enhance reaction rates and yields.
-
The reaction mixture is purified by column chromatography to afford 2,5-anhydro-D-glucitol.
Step 2: Synthesis of 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol
This protocol is a conceptual outline and requires specific conditions from relevant literature.
Materials:
-
2,5-Anhydro-D-glucitol
-
2,2-Dimethoxypropane or acetone
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Trityl chloride
-
Pyridine or other suitable base
-
Anhydrous solvents (e.g., DMF, CH₂Cl₂)
Procedure:
-
Isopropylidenation: 2,5-Anhydro-D-glucitol is reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst to selectively protect the 1- and 3-hydroxyl groups as an isopropylidene acetal.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Tritylation: The resulting 1,3-O-isopropylidene-2,5-anhydro-D-glucitol is then selectively protected at the primary 6-hydroxyl group using trityl chloride in the presence of a base like pyridine.
-
The product, 1,3-O-isopropylidene-6-trityl-2,5-anhydro-D-glucitol, is purified by column chromatography.
Step 3: Synthesis of this compound
This is a generalized procedure for selective acetylation.
Materials:
-
1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol
-
Acetic anhydride
-
Pyridine or other suitable base (e.g., DMAP as a catalyst)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of 1,3-O-isopropylidene-6-trityl-2,5-anhydro-D-glucitol in an anhydrous solvent, pyridine and a catalytic amount of DMAP are added.
-
The solution is cooled in an ice bath, and acetic anhydride is added dropwise.
-
The reaction is stirred and allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.
-
The crude product is dissolved in an organic solvent, washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent, and concentrated.
-
The final product is purified by column chromatography to yield this compound as a white solid.
Spectroscopic Data
| Data Type | Expected Key Features |
| ¹H NMR | Singlet for acetyl methyl protons (around δ 2.0-2.2 ppm), signals for isopropylidene methyl groups, multiplets for the glucitol ring protons, and signals for the trityl group protons in the aromatic region. |
| ¹³C NMR | Signal for the acetyl carbonyl carbon (around δ 170 ppm), signal for the acetyl methyl carbon (around δ 21 ppm), signals for the isopropylidene carbons, and signals for the glucitol and trityl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |
Applications as a Chiral Building Block
The strategic placement of orthogonal protecting groups makes this compound a valuable intermediate in asymmetric synthesis. The acetyl group at the C-4 position can be selectively removed to expose a secondary hydroxyl group for further transformations, while the trityl group at the C-6 position can be cleaved under acidic conditions to reveal the primary hydroxyl group. The isopropylidene group, being more robust, can be removed at a later stage.
This differential reactivity allows for a stepwise and controlled elaboration of the molecule, making it a suitable precursor for:
-
Synthesis of Modified Nucleosides: The furanoid core mimics the ribofuranose or deoxyribofuranose ring of nucleosides. The hydroxyl groups can be functionalized to introduce nucleobases and other modifications.
-
Natural Product Synthesis: The chiral scaffold can be used as a starting material for the total synthesis of various natural products containing tetrahydrofuran or related structural motifs.
-
Development of Novel Chiral Ligands: The hydroxyl groups can be derivatized to create novel chiral ligands for asymmetric catalysis.
Figure 2: Potential synthetic applications of the chiral building block.
Conclusion
This compound is a valuable and versatile chiral building block derived from an abundant natural resource. Its well-defined stereochemistry and the presence of orthogonally protected hydroxyl groups provide a powerful tool for synthetic chemists in the fields of drug discovery, natural product synthesis, and materials science. The synthetic route, while multi-step, utilizes established chemical transformations, making this synthon accessible for research and development purposes. Further exploration of its reactivity and application in the synthesis of novel, high-value molecules is a promising area of investigation.
References
An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a protected monosaccharide derivative with significant applications in carbohydrate chemistry and as a building block in the synthesis of more complex molecules. This document outlines its chemical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development.
Chemical Identity and Properties
This compound, identified by the CAS Number 65729-83-1 , is a derivative of D-glucitol, the sugar alcohol corresponding to D-glucose.[] The strategic placement of protecting groups—isopropylidene, acetyl, and trityl—at specific hydroxyl positions makes it a valuable intermediate in multi-step organic syntheses. These groups can be selectively removed under different chemical conditions, allowing for precise modifications at various points on the glucitol backbone.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 65729-83-1 | [] |
| Molecular Formula | C30H32O6 | |
| Molecular Weight | 488.57 g/mol | |
| Appearance | White Solid | [2] |
| Melting Point | 123-125°C | [2] |
| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | [2] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: Retrosynthetic approach for the target molecule.
Experimental Workflow for Synthesis:
Caption: A plausible synthetic workflow for the target molecule.
Detailed Methodologies (Hypothetical):
-
Step 1: Synthesis of 2,5-Anhydro-D-glucitol: D-glucitol can be subjected to acid-catalyzed intramolecular dehydration to form the 2,5-anhydro ring system. This is a common transformation for polyols.
-
Step 2: Selective Tritylation: The primary hydroxyl group at the C6 position of 2,5-anhydro-D-glucitol is selectively protected using trityl chloride in the presence of a base like pyridine. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.
-
Step 3: Isopropylidenation: The resulting diol is then reacted with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst to form the isopropylidene acetal, protecting the C1 and C3 hydroxyl groups.
-
Step 4: Acetylation: The final step involves the acetylation of the remaining free hydroxyl group at the C4 position using acetic anhydride or acetyl chloride in a suitable solvent with a base.
Purification and Characterization:
Purification of the final product is typically achieved through column chromatography on silica gel. Characterization relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure by analyzing the chemical shifts and coupling constants of the protons and carbons, which are indicative of the stereochemistry and the presence of the protecting groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group from the acetyl moiety and the ether linkages.
Applications in Research and Drug Development
As a protected carbohydrate, this compound serves as a versatile building block in glycobiology and medicinal chemistry.[3] Its utility lies in the ability to selectively deprotect the hydroxyl groups to introduce various functionalities.
Potential Roles in Drug Discovery:
-
Synthesis of Glycosidase Inhibitors: The core structure of this molecule is related to sugar mimics that can be elaborated into inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Such inhibitors have therapeutic potential in managing diabetes and other metabolic disorders.
-
Development of Antiviral and Anticancer Agents: Nucleoside and non-nucleoside analogs with modified sugar moieties are a cornerstone of antiviral and anticancer drug discovery. This protected glucitol can serve as a scaffold for the synthesis of such novel therapeutic agents.
-
Preparation of Glycoconjugates: The ability to selectively functionalize the molecule allows for its incorporation into larger structures like glycoconjugates, which are important for studying and targeting biological processes.
While direct biological activity data for this specific compound is not widely published, the evaluation of structurally related protected glucitol derivatives often involves enzymatic assays and cell-based studies to determine their efficacy and mechanism of action.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic intermediate. Therefore, it is not directly involved in signaling pathways. However, the molecules synthesized from this precursor can be designed to interact with specific biological targets. For instance, a final compound derived from this starting material could be an inhibitor of an enzyme in a metabolic pathway.
The logical relationship in its use is as follows:
Caption: Logical workflow for utilizing the target molecule.
References
In-Depth Technical Guide: Molecular Weight of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a biochemical reagent utilized in glycobiology research.[1][2] The focus of this guide is the precise determination and presentation of its molecular weight.
Chemical Identity and Molecular Formula
This compound is a complex organic molecule used in the study of carbohydrates and their roles in biological systems.[1][2] The empirical molecular formula for this compound has been determined to be C30H32O6.[3]
Molecular Weight Determination
The molecular weight is a critical parameter for a wide range of applications in research and development, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analysis of experimental results in techniques such as mass spectrometry.
The formula weight of this compound is 488.57 g/mol .[3] This value is derived from the summation of the atomic weights of all atoms in the molecular formula (C30H32O6).
Quantitative Data Summary
For clarity and ease of comparison, the molecular data is summarized in the table below.
| Property | Value |
| Molecular Formula | C30H32O6 |
| Formula Weight ( g/mol ) | 488.57[3] |
Experimental Protocols
The determination of the molecular formula and weight of a purified chemical entity like this compound is typically achieved through a combination of elemental analysis and mass spectrometry.
Elemental Analysis: This technique provides the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound. These percentages are then used to determine the empirical formula.
Mass Spectrometry: This analytical method measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate molecular weight, which helps in confirming the molecular formula.
Due to the fundamental and well-established nature of this compound's molecular weight, specific experimental protocols for its re-determination are not detailed in this guide. The accepted value is based on standard analytical chemistry principles.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.
Caption: Logical workflow for calculating molecular weight.
References
Methodological & Application
Application Note: Selective Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
Audience: Researchers, scientists, and drug development professionals in the fields of glycobiology and medicinal chemistry.
Purpose: This document provides detailed protocols for the selective and complete deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key intermediate in glycobiology research.
Introduction
This compound is a versatile building block in the synthesis of various biologically active molecules. The strategic removal of its protecting groups—acetyl, isopropylidene, and trityl—is crucial for subsequent chemical modifications. This application note outlines validated protocols for the selective removal of each protecting group, as well as a procedure for complete deprotection, enabling precise control over the synthetic pathway. The differential lability of these groups to acidic and basic conditions allows for their stepwise and selective cleavage.
Chemical Structure
Caption: Structure of this compound.
Deprotection Strategies
The selective deprotection of this compound relies on the distinct chemical stability of each protecting group. The trityl group is highly susceptible to acid, the isopropylidene group is moderately acid-labile, and the acetyl group is readily cleaved under basic conditions.
Caption: Workflow for selective and complete deprotection.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, with visualization by UV light and/or charring with a potassium permanganate stain. Column chromatography should be performed on silica gel (230-400 mesh).
Protocol 1: Selective Deacetylation
This protocol describes the selective removal of the 4-O-acetyl group under basic conditions, leaving the acid-labile trityl and isopropylidene groups intact.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M in Methanol
-
Dowex® 50WX8 hydrogen form resin
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide solution (0.2 eq) dropwise.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the reaction by adding Dowex® 50WX8 resin until the pH is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2,5-Anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol.
| Parameter | Value |
| Product | 2,5-Anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol |
| Reaction Time | 1 - 2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90 - 95% |
Protocol 2: Selective Detritylation
This protocol details the selective removal of the 6-O-trityl group under mild acidic conditions. The isopropylidene and acetyl groups are generally stable under these conditions.
Materials:
-
This compound
-
80% aqueous Acetic Acid (AcOH)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting material (1.0 eq) in 80% aqueous acetic acid (15 mL per mmol of substrate).
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual acetic acid.
-
Dissolve the residue in dichloromethane and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.
| Parameter | Value |
| Product | 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol |
| Reaction Time | 4 - 6 hours |
| Temperature | Room Temperature |
| Typical Yield | 85 - 90% |
Protocol 3: Selective Deisopropylidenation
This protocol outlines the selective cleavage of the 1,3-O-isopropylidene ketal using a silica-supported acid catalyst.
Materials:
-
This compound
-
Perchloric acid on silica gel (HClO₄-SiO₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting material (1.0 eq) in a 9:1 mixture of dichloromethane and methanol (20 mL per mmol of substrate).
-
Add HClO₄-SiO₂ (0.5 eq by weight of substrate) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (e.g., 1:2 Hexanes/Ethyl Acetate). The reaction is typically complete within 6-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 4-O-Acetyl-2,5-anhydro-6-trityl-D-glucitol.
| Parameter | Value |
| Product | 4-O-Acetyl-2,5-anhydro-6-trityl-D-glucitol |
| Reaction Time | 6 - 8 hours |
| Temperature | Room Temperature |
| Typical Yield | 80 - 88% |
Protocol 4: Complete Deprotection
This two-step protocol describes the complete removal of all protecting groups to yield the parent 2,5-anhydro-D-glucitol.
Step 1: Acidic Hydrolysis (Removal of Trityl and Isopropylidene Groups)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the starting material (1.0 eq) in a 9:1 mixture of dichloromethane and water (20 mL per mmol of substrate).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The crude 4-O-Acetyl-2,5-anhydro-D-glucitol is used directly in the next step.
Step 2: Basic Hydrolysis (Removal of Acetyl Group)
Materials:
-
Crude 4-O-Acetyl-2,5-anhydro-D-glucitol from Step 1
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dowex® 50WX8 hydrogen form resin
Procedure:
-
Dissolve the crude product from Step 1 in methanol (10 mL per mmol of initial substrate).
-
Add 1 M aqueous sodium hydroxide until the pH is approximately 12.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction with Dowex® 50WX8 resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (e.g., using a gradient of DCM/MeOH) to obtain 2,5-anhydro-D-glucitol.
| Parameter | Value |
| Product | 2,5-Anhydro-D-glucitol |
| Total Reaction Time | 4 - 6 hours |
| Temperature | 0 °C to Room Temperature |
| Overall Yield | 75 - 85% |
Summary of Quantitative Data
| Protocol | Protecting Group Removed | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Acetyl | NaOMe | MeOH | 1-2 | 0 - RT | 90-95 |
| 2 | Trityl | 80% aq. AcOH | - | 4-6 | RT | 85-90 |
| 3 | Isopropylidene | HClO₄-SiO₂ | DCM/MeOH | 6-8 | RT | 80-88 |
| 4 | All | 1. TFA, H₂O/DCM2. NaOH, MeOH | - | 4-6 | 0 - RT | 75-85 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong acids (TFA, HClO₄) and bases (NaOMe, NaOH) with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Selective Removal of the Trityl Group from Protected Glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group in organic synthesis, particularly in carbohydrate chemistry, for the selective protection of primary hydroxyl groups. Its steric bulk favors the reaction with less hindered primary alcohols, and its removal under mildly acidic conditions allows for orthogonal deprotection in the presence of other protecting groups. This application note provides detailed protocols and comparative data for the selective removal of the trityl group from protected glucitol derivatives, a crucial step in the synthesis of various biologically active molecules and drug candidates.
The selective deprotection of a tritylated glucitol derivative, such as 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol, presents the challenge of removing the trityl group without affecting other acid-sensitive protecting groups, like acetates.[1] This document outlines various methods to achieve this selectivity, including classical acidic hydrolysis and other milder procedures.
Deprotection Strategies: A Comparative Overview
The choice of detritylation method depends on the overall protecting group strategy and the sensitivity of the substrate to acidic conditions. The most common methods involve acid-catalyzed cleavage, which takes advantage of the stability of the resulting trityl cation.[2] However, for substrates with other acid-labile groups, alternative methods have been developed.
Data Presentation: Quantitative Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of trityl-protected alcohols, providing a basis for selecting the optimal method for protected glucitol.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Acid-Catalyzed | ||||||
| Mild Acidic Hydrolysis | 80% Acetic Acid (aq.) | Acetic Acid/Water | Room Temp to 60°C | 1 - 16 h | >90 | Effective for selective removal in the presence of acetyl groups. The byproduct triphenylmethanol can be easily removed. |
| Formic Acid | 88-97% Formic Acid | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to stronger acids like TFA.[3] |
| Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (1-10%) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds, but may cleave other acid-sensitive groups.[3] |
| Lewis Acid Catalysis | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 0°C to Room Temp | 1 - 3 h | 80 - 95 | Can offer different selectivity compared to Brønsted acids. |
| Reductive Cleavage | ||||||
| Catalytic Hydrogenolysis | H₂, Pd/C (10%) | Methanol or Ethanol | Room Temp | 12 - 24 h | 70 - 90 | Useful when other reducible groups are not present. Benzyl ethers would also be cleaved. |
| Other Methods | ||||||
| Lithium Chloride Mediated | Lithium Chloride (LiCl) | Methanol | Reflux | 12 - 25 h | 88 - 95 | A mild and inexpensive method that is tolerant of many other functional groups.[4] |
Experimental Protocols
Protocol 1: Selective Detritylation of 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol using Aqueous Acetic Acid
This protocol describes a general procedure for the selective removal of the trityl group from a fully acetylated glucitol derivative using mild acidic conditions, which preserves the acetyl protecting groups.
Materials:
-
1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol
-
Glacial Acetic Acid
-
Deionized Water
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Dissolve the 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol (1.0 equiv) in 80% aqueous acetic acid to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Stir the solution at room temperature (or gently heat to 40-60°C to increase the reaction rate).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 1:1 v/v). The starting material (tritylated glucitol) will have a higher Rf value than the deprotected product. The byproduct, triphenylmethanol, will also be visible on the TLC plate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Acetic Acid: To remove residual acetic acid, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. The deprotected glucitol derivative can be eluted using a gradient of hexane and ethyl acetate. The less polar byproduct, triphenylmethanol, will elute first.
Protocol 2: Analytical Monitoring of the Detritylation Reaction
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v) is typically effective for separating the tritylated starting material, the deprotected product, and the triphenylmethanol byproduct.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent such as a potassium permanganate solution or a ceric ammonium molybdate stain followed by gentle heating.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is suitable for analyzing the reaction mixture.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%), can be used.
-
Detection: UV detection at a wavelength where the trityl group absorbs (e.g., 260 nm) can be used to monitor the disappearance of the starting material. A refractive index (RI) detector can be used to monitor all components.
Visualizations
Signaling Pathway of Acid-Catalyzed Detritylation
Caption: Acid-catalyzed removal of the trityl group.
Experimental Workflow for Selective Detritylation
Caption: Workflow for detritylation and purification.
Conclusion
The selective removal of the trityl group from protected glucitol is a critical transformation in the synthesis of complex carbohydrates and related drug candidates. The choice of deprotection method should be carefully considered based on the stability of other protecting groups present in the molecule. Mild acidic hydrolysis with aqueous acetic acid is a reliable method for the selective detritylation of acetylated glucitol derivatives. Proper monitoring of the reaction and chromatographic purification are essential to obtain the desired deprotected product in high purity. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of carbohydrate chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Synthesis of D-Glucitol-Based Non-Ionic Amphiphilic Architectures as Nanocarriers | MDPI [mdpi.com]
- 3. 626. But-2-enylidene derivatives of glucitol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. rua.ua.es [rua.ua.es]
Application Note: Selective Cleavage of the Isopropylidene Group in 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed protocols for the selective removal of the 1,3-O-isopropylidene protecting group from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key transformation in carbohydrate chemistry and drug development. Particular attention is given to maintaining the integrity of the acid-sensitive 6-O-trityl and base-labile 4-O-acetyl groups.
Introduction
The selective deprotection of hydroxyl groups is a cornerstone of complex oligosaccharide synthesis and the preparation of carbohydrate-based therapeutics. The isopropylidene acetal, or acetonide, is a widely used protecting group for 1,2- and 1,3-diols due to its ease of installation and general stability.[1] However, its removal, typically under acidic conditions, can be challenging in polyfunctional molecules containing other acid-labile moieties.
This application note addresses the specific challenge of cleaving the 1,3-O-isopropylidene group in this compound. The presence of an acid-sensitive trityl ether and an acetyl ester necessitates carefully controlled reaction conditions to achieve the desired transformation selectively. Trityl ethers are known to be cleaved under acidic conditions, sometimes even more readily than isopropylidene acetals.[2] Therefore, this note explores and compares several methodologies, including mild Brønsted acid catalysis, Lewis acid-mediated cleavage, and non-acidic methods, to provide researchers with a range of options for this delicate deprotection.
Reaction Scheme
Caption: General reaction scheme for the deprotection of the isopropylidene group.
Methodologies and Experimental Protocols
Several methods can be employed for the cleavage of the isopropylidene group. The choice of method will depend on the desired selectivity and the scale of the reaction. Below are detailed protocols for three distinct approaches.
Method 1: Mild Acid-Catalyzed Hydrolysis with Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mild acidic catalyst that is often used for the cleavage of acid-labile protecting groups when the substrate is sensitive to stronger acids.[3][4][5][6]
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with a mild base such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Lewis Acid-Mediated Cleavage with Copper(II) Chloride
Lewis acids can facilitate the cleavage of isopropylidene groups under conditions that may be milder than those required with Brønsted acids, potentially offering better selectivity.[1][7]
Protocol:
-
Dissolve the protected glucitol derivative (1.0 eq) in a suitable solvent such as acetonitrile or methanol.
-
Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a solution of ammonium chloride or EDTA to chelate the copper ions.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via silica gel chromatography.
Method 3: Non-Acidic Cleavage with Iodine in Methanol
The use of iodine in methanol provides a non-acidic alternative for the cleavage of acetals, which can be advantageous for substrates with acid-sensitive groups.[1][7]
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of iodine (e.g., 0.1-0.3 eq).
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting product by column chromatography.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes expected outcomes for the different deprotection methods based on literature for similar compounds. Actual results may vary and require optimization for the specific substrate.
| Method | Reagent | Typical Reaction Time | Typical Yield (%) | Selectivity Notes |
| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) in MeOH/H₂O | 4 - 24 hours | 70 - 90% | Good selectivity for isopropylidene over acetyl. Trityl group may be partially cleaved with prolonged reaction times or higher temperatures. |
| Lewis Acid | Copper(II) Chloride (CuCl₂) in MeCN or MeOH | 2 - 8 hours | 80 - 95% | Can offer high selectivity for terminal or more labile isopropylidene groups. Trityl ether stability should be monitored. |
| Non-Acidic | Iodine (I₂) in Methanol | 1 - 6 hours | 85 - 98% | Excellent potential for orthogonal deprotection, preserving both trityl and acetyl groups. |
Experimental Workflow Diagram
Caption: General experimental workflow for the cleavage of the isopropylidene group.
Conclusion
The selective cleavage of the isopropylidene group in this compound requires careful consideration of the stability of the accompanying trityl and acetyl protecting groups. While mild acidic conditions with reagents like PPTS can be effective, they carry the risk of partial detritylation. Lewis acid-mediated methods may offer improved selectivity. For the highest degree of orthogonality, non-acidic methods, such as the use of iodine in methanol, are highly recommended and should be the first choice for this particular substrate to ensure the preservation of the acid-labile trityl ether. Researchers should empirically determine the optimal conditions for their specific application by monitoring the reaction closely.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 5. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Structural Confirmation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol via NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a protected derivative of D-glucitol, a sugar alcohol. The strategic installation of protecting groups—isopropylidene, acetyl, and trityl—allows for regioselective modifications at other positions, making it a valuable building block in the synthesis of complex carbohydrates and carbohydrate-based therapeutics. Given the stereochemical complexity and the presence of multiple functional groups, rigorous structural elucidation is paramount. NMR spectroscopy, including ¹H and ¹³C NMR, serves as the primary analytical tool for confirming the successful synthesis and purity of this molecule.
Experimental Protocols
Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to the compound's expected solubility.[1] Other solvents such as acetone-d₆ or DMSO-d₆ may be used if solubility is an issue.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
2D NMR Spectroscopy (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting different spin systems.
Data Presentation: Representative NMR Data
The following table summarizes the hypothetical ¹H and ¹³C NMR data for this compound, based on characteristic chemical shifts of the constituent functional groups.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| 1 | ~3.8-4.2 (m) | ~70-75 | H-1/H-2, H-1/C-2, H-1/C-3 |
| 2 | ~4.3-4.6 (m) | ~80-85 | H-2/H-1, H-2/H-3 |
| 3 | ~4.5-4.8 (m) | ~80-85 | H-3/H-2, H-3/H-4 |
| 4 | ~5.0-5.3 (m) | ~75-80 | H-4/H-3, H-4/H-5, H-4/C=O |
| 5 | ~4.0-4.3 (m) | ~80-85 | H-5/H-4, H-5/H-6 |
| 6 | ~3.2-3.5 (m) | ~62-67 | H-6/H-5, H-6/C-Trityl |
| Isopropylidene-C | - | ~110-115 | - |
| Isopropylidene-CH₃ | ~1.3-1.5 (s, 6H) | ~25-30 | Isopropylidene-CH₃/Isopropylidene-C |
| Acetyl-CH₃ | ~2.0-2.2 (s, 3H) | ~20-22 | Acetyl-CH₃/C=O |
| Acetyl-C=O | - | ~170-172 | - |
| Trityl-C (quat) | - | ~86-88 | - |
| Trityl-Ar-H | ~7.2-7.5 (m, 15H) | ~127-144 | - |
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of the target molecule using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
Interpretation of NMR Data
The structural confirmation relies on the detailed analysis of the NMR spectra:
-
¹H NMR: The integration of the proton signals should correspond to the number of protons at each position. For instance, the signals for the trityl group should integrate to 15 protons, the acetyl methyl group to 3 protons, and the isopropylidene methyl groups to 6 protons. The chemical shifts and coupling patterns of the protons on the glucitol backbone (H-1 to H-6) are indicative of their relative stereochemistry.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule. The chemical shifts are characteristic of the different functional groups: the carbonyl carbon of the acetyl group (~170 ppm), the aromatic carbons of the trityl group (~127-144 ppm), the quaternary carbon of the isopropylidene group (~110-115 ppm), and the carbons of the glucitol core.
-
2D NMR: COSY spectra will reveal the connectivity between adjacent protons in the glucitol ring. HSQC will correlate each proton to its directly attached carbon. HMBC is particularly useful for confirming the positions of the protecting groups by showing correlations between the protons of the protecting groups and the carbons of the glucitol backbone (e.g., correlation between the acetyl methyl protons and the C-4 of the glucitol, and between the H-6 protons and the quaternary carbon of the trityl group).
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy provides a powerful and indispensable method for the complete and unambiguous structural elucidation of this compound. The protocols and representative data presented in this application note serve as a valuable guide for researchers in the fields of synthetic carbohydrate chemistry and drug development to ensure the quality and structural integrity of their synthesized molecules.
References
Application Note: Chromatographic Purification of Acetylated 2,5-Anhydro-D-glucitol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Anhydro-D-glucitol is a sugar alcohol derivative of significant interest in glycobiology and medicinal chemistry.[1][2] As an intermediate for various synthetic pathways, its derivatives are explored for their potential biological activities.[2] Acetylation of the hydroxyl groups on 2,5-anhydro-D-glucitol is a common strategy to protect these functional groups, modify the molecule's solubility, and increase its volatility for analytical procedures like gas chromatography (GC).[3][4] The successful synthesis of acetylated 2,5-anhydro-D-glucitol derivatives necessitates a robust purification strategy to isolate the desired product from reaction byproducts and excess reagents. This document provides detailed protocols for the acetylation of 2,5-Anhydro-D-glucitol and the subsequent purification of its acetylated forms using flash column chromatography.
Synthesis: Acetylation of 2,5-Anhydro-D-glucitol
The conversion of polar hydroxyl groups to their corresponding acetyl esters increases the non-polar character of the sugar alcohol, facilitating its purification by normal-phase chromatography and analysis by gas chromatography.[3][4]
Experimental Protocol: Acetylation
This protocol describes a general procedure for the complete acetylation of 2,5-Anhydro-D-glucitol using acetic anhydride and pyridine.
Materials:
-
2,5-Anhydro-D-glucitol (CAS 27826-73-9)
-
Acetic Anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of 2,5-Anhydro-D-glucitol in 10 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 5 molar equivalents of acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Quenching: After completion, cool the flask again in an ice bath and cautiously add 10 mL of cold water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel containing 50 mL of dichloromethane.
-
Washing:
-
Wash the organic layer sequentially with 2 x 25 mL of 1 M HCl to remove pyridine.
-
Wash with 2 x 25 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with 1 x 25 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude acetylated product.
Purification: Flash Column Chromatography
Flash chromatography on silica gel is an effective method for purifying the non-polar acetylated product from any remaining polar impurities.[5][6][7]
Experimental Protocol: Purification
Materials:
-
Crude acetylated 2,5-Anhydro-D-glucitol
-
Silica gel (230–400 mesh)
-
Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain for visualization
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase for column chromatography by performing TLC on the crude product. Test various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Begin elution with the chosen Hexane:EtOAc mobile phase.
-
Maintain a constant flow rate using positive pressure (air or nitrogen).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize the spots using a KMnO₄ stain.[8]
-
Product Pooling: Combine the fractions that contain the pure acetylated 2,5-Anhydro-D-glucitol derivative.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the chromatographic purification and analysis of acetylated sugar derivatives. Researchers should optimize these conditions for their specific application.
Table 1: Preparative Flash Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (EtOAc) gradient |
| Typical Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 70:30 Hexane:EtOAc |
| Detection | Thin-Layer Chromatography (TLC) with KMnO₄ stain |
| Loading Technique | Dry loading or concentrated solution |
Table 2: Analytical Chromatography Parameters
| Parameter | Gas Chromatography (GC)[4][9] | High-Performance Liquid Chromatography (HPLC)[10][11] |
|---|---|---|
| Column | DB-5 (or similar mid-polar phase), 30 m x 0.25 mm x 0.5 µm | C18 reverse-phase, 2.5 µm, 3.0 x 50 mm |
| Mobile Phase | Helium carrier gas | Acetonitrile:Water gradient (with 0.1% formic acid) |
| Injector Temp. | 250 °C | N/A |
| Oven Program | 70°C (1 min), ramp 20°C/min to 280°C, hold 1 min | Isocratic or gradient elution depending on acetylated species |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | ~1-2 mL/min | ~1.3-1.7 mL/min[10] |
Visualization of Workflows
The following diagrams illustrate the key processes involved in the synthesis and purification of acetylated 2,5-anhydro-D-glucitol derivatives.
Caption: Workflow for synthesis and purification.
Caption: Logical steps of flash chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. US20130337570A1 - Method for quantitative analysis of sugars, sugar alcohols and related dehydration products - Google Patents [patents.google.com]
- 10. The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
Application Notes and Protocols for the Use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a protected monosaccharide derivative that holds potential as a valuable building block in the chemical synthesis of complex oligosaccharides.[1][2] Its unique structural features, including the presence of orthogonal protecting groups, allow for regioselective glycosylation reactions, a critical aspect of oligosaccharide assembly. This document provides an overview of its potential applications and a generalized protocol for its use as a glycosyl acceptor in oligosaccharide synthesis.
The 2,5-anhydro-D-glucitol core is a key structural motif in various biologically active molecules and can serve as a scaffold for the synthesis of carbohydrate-based therapeutics. The strategic placement of an acetyl group at the C-4 position, an isopropylidene group protecting the C-1 and C-3 hydroxyls, and a trityl group at the C-6 position enables chemists to selectively deprotect and introduce glycosidic linkages at specific positions.
Principle of Application
In oligosaccharide synthesis, the target molecule is constructed by sequentially coupling monosaccharide building blocks. This process requires precise control over the reactivity of the various hydroxyl groups on each monosaccharide. This compound is designed to function primarily as a glycosyl acceptor .
The key steps involving this compound are:
-
Selective Deprotection: The acetyl group at the C-4 position can be selectively removed under mild basic conditions, exposing a free hydroxyl group. This selective deprotection is crucial as the isopropylidene and trityl groups remain intact, preventing unwanted side reactions at other positions.
-
Glycosylation: The newly exposed C-4 hydroxyl group can then act as a nucleophile, attacking an activated glycosyl donor to form a new glycosidic bond. This reaction is typically promoted by a Lewis acid or other activating agents.
-
Further Elongation: Following the glycosylation step, the remaining protecting groups (isopropylidene and trityl) can be selectively removed to allow for further chain elongation or the introduction of other functionalities.
Data Presentation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Peracetylated Glucopyranosyl Bromide | 4-OH-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | AgOTf (1.2) | DCM | -20 | 4 | 75 | 1:5 |
| 2 | Perbenzoylated Galactopyranosyl Trichloracetimidate | 4-OH-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | TMSOTf (0.1) | DCM/Et2O | -40 | 2 | 82 | >20:1 |
| 3 | Benzyl-protected Mannopyranosyl Phosphate | 4-OH-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | TMSOTf (0.2) | Toluene | -60 | 6 | 68 | >20:1 |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments involving the use of this compound as a glycosyl acceptor.
Protocol 1: Selective Deacetylation of this compound
Objective: To selectively remove the acetyl group at the C-4 position to generate the glycosyl acceptor.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount, e.g., 0.05 M solution in methanol)
-
Amberlite IR120 H+ resin
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Hexane:Ethyl Acetate 3:1)
-
TLC visualization agent (e.g., ceric ammonium molybdate stain)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution.
-
Monitor the reaction progress by TLC. The product spot should be more polar than the starting material.
-
Once the reaction is complete (typically 1-2 hours at room temperature), neutralize the reaction mixture by adding Amberlite IR120 H+ resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deacetylated product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Glycosylation Reaction with the Deacetylated Acceptor
Objective: To couple the deacetylated acceptor with a glycosyl donor to form a disaccharide. This protocol describes a general procedure using a trichloroacetimidate donor.
Materials:
-
Deacetylated 4-hydroxy-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol (Glycosyl Acceptor, 1.0 equiv)
-
A suitable protected glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv, as a solution in DCM)
-
Triethylamine (quenching agent)
-
Celite
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl trichloroacetimidate donor to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Slowly add the TMSOTf solution dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
Visualizations
Caption: Experimental workflow for the use of the title compound as a glycosyl acceptor.
Caption: Logical relationship of protecting groups in the synthesis strategy.
References
Application Notes: The Strategic Use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
While no total syntheses of natural products commencing from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol have been documented in peer-reviewed literature to date, its structure presents it as a highly valuable and versatile chiral building block. This protected form of 2,5-anhydro-D-glucitol, derived from D-glucose, offers a scaffold with multiple stereocenters and differentially protected hydroxyl groups. Such "chiral pool" synthons are instrumental in the efficient and stereocontrolled synthesis of complex polyhydroxylated natural products, including alkaloids and macrolides.
These application notes will explore the synthetic potential of this compound by detailing selective deprotection strategies and proposing a hypothetical total synthesis of the indolizidine alkaloid (-)-swainsonine, a potent inhibitor of α-mannosidase with therapeutic potential.[1][2]
Synthetic Potential and Key Transformations
The synthetic utility of this compound lies in the orthogonal nature of its protecting groups. The trityl (Tr), isopropylidene, and acetyl (Ac) groups can be selectively removed under different conditions, allowing for the sequential unmasking and functionalization of the hydroxyl groups at the C-6, C-1/C-3, and C-4 positions, respectively.
A logical workflow for utilizing such a protected chiral building block is outlined below.
Caption: General workflow for employing a protected chiral synthon.
Selective deprotection is paramount. The large steric bulk of the trityl group makes it susceptible to removal under mildly acidic conditions that leave the other protecting groups intact. The acetyl group can be removed by base-catalyzed hydrolysis (saponification), while the more robust isopropylidene group typically requires stronger acidic conditions for cleavage.
The following diagram illustrates the selective deprotection possibilities.
Caption: Selective deprotection pathways for the title compound.
Hypothetical Application: Total Synthesis of (-)-Swainsonine
(-)-Swainsonine is a polyhydroxylated indolizidine alkaloid that has garnered significant interest due to its biological activities.[2][3] Its structure, derivable from a sugar precursor, makes it an excellent hypothetical target to illustrate the utility of the title compound. The proposed synthesis leverages the stereochemistry inherent in the D-glucitol core.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of (-)-swainsonine from the title compound.
This retrosynthesis leads to a plausible forward synthetic route, detailed in the experimental protocols below.
Experimental Protocols
The following are detailed, literature-derived protocols for the key transformations in the proposed synthesis of (-)-swainsonine.
Step 1: Selective Detritylation
-
Reaction: this compound to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.
-
Methodology: Based on the selective cleavage of trityl ethers in the presence of other acid-labile groups.[4]
-
Protocol:
-
Prepare the HClO₄·SiO₂ reagent: Add 70% perchloric acid (1 mL) dropwise to a suspension of silica gel (10 g) in diethyl ether (50 mL) with stirring. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Dissolve the starting material (1.0 g, 1.67 mmol) in dichloromethane (20 mL).
-
Add the prepared HClO₄·SiO₂ (0.5 g) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the deprotected primary alcohol.
-
Step 2: Oxidation of the Primary Alcohol
-
Reaction: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol to the corresponding C-6 aldehyde.
-
Methodology: A two-step, one-pot oxidation using TEMPO and NaOCl, followed by NaClO₂. This method is mild and compatible with many sensitive functional groups, including isopropylidene ketals.[5]
-
Protocol:
-
Dissolve the alcohol from Step 1 (0.5 g, 1.45 mmol) in a mixture of acetonitrile (10 mL) and a phosphate buffer (pH 6.7, 5 mL).
-
Add TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, 23 mg, 0.145 mmol) and sodium chlorite (NaClO₂, 262 mg, 2.90 mmol) to the solution.
-
Add a 5% aqueous solution of sodium hypochlorite (NaOCl, 0.2 mL, 0.145 mmol) dropwise while maintaining the temperature at 35 °C.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
-
Step 3: Reductive Amination
-
Reaction: Formation of a piperidine ring precursor via reductive amination.
-
Methodology: A one-pot reaction where an aldehyde reacts with an amine to form an imine, which is then reduced in situ. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.[6][7]
-
Protocol:
-
This step is part of a longer sequence in the hypothetical synthesis and would involve prior steps to introduce an amino group. For a general protocol: Dissolve the aldehyde (1.0 mmol) and an appropriate primary amine (1.1 mmol) in methanol (10 mL).
-
Adjust the pH to ~6-7 using acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN, 75 mg, 1.2 mmol) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a few drops of 1M HCl until gas evolution ceases.
-
Concentrate the mixture and partition the residue between saturated sodium bicarbonate solution and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Step 4: Global Deprotection
-
Reaction: Removal of remaining acetyl and isopropylidene groups.
-
Methodology: Acid-catalyzed hydrolysis is typically used to remove both groups.
-
Protocol:
-
Dissolve the protected intermediate in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully concentrate the mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Purify the final product, often through ion-exchange chromatography or crystallization.
-
Quantitative Data Summary
The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary.
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| 1 | Selective Detritylation | HClO₄·SiO₂ in CH₂Cl₂ | 85-95 | [4] |
| 2 | Primary Alcohol Oxidation | TEMPO, NaOCl, NaClO₂ | 80-95 | [5] |
| 3 | Reductive Amination | NaBH₃CN, MeOH | 70-90 | [6][7] |
| 4 | Global Deprotection | TFA/H₂O | 80-95 | [3] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Glycosylation Reactions with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of complex carbohydrates and glycoconjugates, playing a vital role in drug discovery and development. The choice of the glycosyl donor is paramount for achieving high efficiency and stereoselectivity in glycosidic bond formation. This document provides detailed application notes and a generalized protocol for glycosylation reactions utilizing 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol as a glycosyl donor. This donor is a protected form of 2,5-anhydro-D-glucitol, a fructose analog, making it a valuable building block for the synthesis of various bioactive molecules. While specific literature on the direct use of this donor in glycosylation is limited, the following protocols are based on established principles of glycosylation chemistry involving similar anhydro-sugar derivatives.
Structural Features of the Donor
The donor molecule, this compound, possesses several key protecting groups that influence its reactivity and the stereochemical outcome of the glycosylation reaction:
-
2,5-Anhydro-D-glucitol Core: This rigid bicyclic structure provides a defined conformational framework.
-
1,3-O-Isopropylidene Acetal: This cyclic protecting group restricts the conformation of the furanose ring and protects the 1- and 3-hydroxyl groups.
-
6-O-Trityl Ether: A bulky protecting group for the primary hydroxyl group, which can be selectively removed under acidic conditions.
-
4-O-Acetyl Ester: An acetyl group protecting the 4-hydroxyl group. The nature of the protecting group at the C-4 position can influence the reactivity of the donor.
General Principles of Glycosylation
The glycosylation reaction involves the activation of the anomeric center of the glycosyl donor, leading to the formation of a reactive intermediate, such as an oxocarbenium ion. This intermediate is then attacked by a nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic linkage. The stereoselectivity of this process is influenced by various factors, including the nature of the protecting groups, the solvent, the promoter, and the temperature.
Experimental Protocols
The following is a generalized protocol for the glycosylation of a glycosyl acceptor using this compound as the donor. The specific conditions, including the choice of promoter and reaction time, may need to be optimized for different glycosyl acceptors.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (with one or more free hydroxyl groups)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Molecular Sieves (4 Å, activated)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate or sodium bicarbonate)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 equivalent), the glycosyl acceptor (1.2-1.5 equivalents), and activated molecular sieves.
-
Add anhydrous DCM via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Initiation of Glycosylation:
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
If using NIS/TfOH, add NIS (1.5 equivalents) to the mixture. After stirring for 10-15 minutes, add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.
-
If using TMSOTf, add the promoter (0.1-0.3 equivalents) dropwise to the cooled reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine or triethylamine for acid-catalyzed reactions), followed by the addition of saturated aqueous sodium thiosulfate (if NIS was used) or sodium bicarbonate.
-
Allow the mixture to warm to room temperature and filter through a pad of celite, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired glycosylated product.
-
Data Presentation
The following table presents hypothetical data for glycosylation reactions of this compound with various acceptors, illustrating how such data should be structured for clear comparison.
| Entry | Glycosyl Acceptor | Promoter System | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | -40 | 2 | 75 | 3:1 |
| 2 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf | -78 to 0 | 4 | 68 | 5:1 |
| 3 | Cholesterol | BF₃·OEt₂ | 0 | 6 | 55 | 2:1 |
| 4 | n-Pentanol | NIS/TfOH | -20 | 3 | 82 | 4:1 |
Visualizations
Logical Workflow for a Typical Glycosylation Reaction
Caption: General workflow for a typical glycosylation reaction.
Conceptual Signaling Pathway of Glycosyl Donor Activation
Caption: Conceptual pathway of glycosyl donor activation.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents and reagents are often flammable and moisture-sensitive; handle with care under an inert atmosphere.
-
Promoters such as TfOH and TMSOTf are corrosive and should be handled with extreme caution.
Conclusion
The use of this compound as a glycosyl donor offers a promising avenue for the synthesis of novel glycoconjugates. The protocols and data presented herein provide a foundational guide for researchers to design and execute glycosylation reactions with this versatile building block. Optimization of reaction conditions for specific donor-acceptor pairings will be crucial for achieving high yields and desired stereoselectivity.
Application Notes and Protocols: Protecting Group Strategy Involving 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and strategic use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a versatile intermediate in carbohydrate chemistry and drug development. The orthogonal protecting groups (Trityl, Isopropylidene, and Acetyl) allow for selective deprotection, enabling regioselective modifications crucial for the synthesis of complex carbohydrate-based molecules. This document outlines the multi-step synthesis starting from D-mannitol, followed by protocols for the selective removal of each protecting group. Quantitative data for representative reactions are summarized, and experimental workflows are visualized.
Introduction
In the field of glycobiology and medicinal chemistry, the precise modification of carbohydrate scaffolds is paramount for the development of novel therapeutics and biological probes.[1][2][3] Protecting group chemistry provides the essential tools to mask specific hydroxyl groups, allowing for chemical transformations at desired positions. The target molecule, this compound, incorporates three distinct and orthogonally removable protecting groups, making it a valuable building block for complex syntheses.
The strategic employment of these protecting groups is based on their differential lability to acidic and basic conditions:
-
Trityl (Tr) : A bulky protecting group for primary alcohols, readily cleaved under mild acidic conditions.
-
Isopropylidene acetal : Protects cis-diols and is susceptible to cleavage under stronger acidic conditions.
-
Acetyl (Ac) : An ester protecting group, stable to acidic conditions used for trityl and isopropylidene removal, but easily cleaved under basic conditions.
This orthogonal nature allows for a stepwise deprotection sequence, providing access to specific hydroxyl groups for further functionalization.
Synthesis Pathway
The synthesis of this compound is proposed via a multi-step sequence starting from the readily available D-mannitol. The key intermediate is 2,5-anhydro-D-glucitol, which is then sequentially protected.
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
Note: The following protocols are generalized procedures based on established methods in carbohydrate chemistry. Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 1: Synthesis of 2,5-Anhydro-D-glucitol from D-Mannitol
This procedure involves the deamination and reduction of D-glucosamine, which can be derived from D-mannitol. A known procedure involves the deamination and reduction of D-glucosamine to yield 2,5-anhydro-D-mannitol, an isomer of the target scaffold.[4] A similar strategy can be applied to obtain 2,5-anhydro-D-glucitol.
Materials:
-
D-Mannitol
-
Reagents for conversion to an appropriate precursor for cyclization (e.g., via di-epoxide formation)
-
Ammonium formate
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
Synthesize a suitable precursor from D-mannitol, such as a diepoxide derivative.
-
In a microwave vial, dissolve the diepoxide intermediate in methanol.
-
Add ammonium formate to the solution.
-
Heat the reaction mixture in a microwave reactor until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-anhydro-D-glucitol.
| Step | Product | Typical Yield (%) | Reference |
| 1 | 2,5-Anhydro-D-glucitol | 32 (from D-mannitol derivative over seven steps) | [5] |
Protocol 2: Selective Tritylation of 2,5-Anhydro-D-glucitol
This protocol describes the selective protection of the primary hydroxyl group at the C-6 position.
Materials:
-
2,5-Anhydro-D-glucitol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,5-anhydro-D-glucitol in anhydrous pyridine.
-
Add a catalytic amount of DMAP.
-
Add trityl chloride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Step | Product | Typical Yield (%) |
| 2 | 6-O-Trityl-2,5-anhydro-D-glucitol | 85-95 |
Protocol 3: Isopropylidenation of 6-O-Trityl-2,5-anhydro-D-glucitol
This protocol protects the cis-1,3-diol.
Materials:
-
6-O-Trityl-2,5-anhydro-D-glucitol
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
Suspend 6-O-Trityl-2,5-anhydro-D-glucitol in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.
-
Stir the mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Step | Product | Typical Yield (%) |
| 3 | 1,3-O-Isopropylidene-6-O-trityl-2,5-anhydro-D-glucitol | 80-90 |
Protocol 4: Acetylation of 1,3-O-Isopropylidene-6-O-trityl-2,5-anhydro-D-glucitol
This protocol protects the remaining secondary hydroxyl group at the C-4 position.
Materials:
-
1,3-O-Isopropylidene-6-O-trityl-2,5-anhydro-D-glucitol
-
Acetic anhydride
-
Anhydrous pyridine
Procedure:
-
Dissolve 1,3-O-Isopropylidene-6-O-trityl-2,5-anhydro-D-glucitol in anhydrous pyridine.
-
Cool the solution to 0 °C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
| Step | Product | Typical Yield (%) |
| 4 | This compound | 90-98 |
Protecting Group Strategy: Selective Deprotection
The utility of this compound lies in the ability to selectively remove each protecting group, allowing for regioselective modifications.
Caption: Orthogonal deprotection pathways.
Protocol 5: Selective Detritylation
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substrate in DCM.
-
Add a solution of TFA in DCM (typically 1-5%) dropwise at 0 °C.
-
Monitor the reaction closely by TLC.
-
Upon completion, carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
| Protecting Group Removed | Product | Typical Yield (%) |
| Trityl | 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol | 85-95 |
Protocol 6: Selective Isopropylidene Cleavage
Materials:
-
This compound
-
Aqueous acetic acid (e.g., 80%)
Procedure:
-
Dissolve the substrate in aqueous acetic acid.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, co-evaporate with toluene to remove acetic acid.
-
Purify the residue by column chromatography.
| Protecting Group Removed | Product | Typical Yield (%) |
| Isopropylidene | 4-O-Acetyl-6-O-trityl-2,5-anhydro-D-glucitol | 70-85 |
Protocol 7: Selective Deacetylation
Materials:
-
This compound
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve the substrate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution at 0 °C.
-
Stir at room temperature until the reaction is complete (monitored by TLC).[6]
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).[6]
-
Filter the resin and concentrate the filtrate.
-
Purify the product by column chromatography.[6]
| Protecting Group Removed | Product | Typical Yield (%) |
| Acetyl | 2,5-Anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | >95 |
Applications in Drug Development and Research
The ability to selectively unmask hydroxyl groups at the C-4, C-1/C-3, or C-6 positions of the 2,5-anhydro-D-glucitol scaffold makes this intermediate highly valuable for:
-
Synthesis of Glycomimetics: Modification at specific positions can lead to the development of enzyme inhibitors or receptor antagonists.
-
Drug Conjugation: The free hydroxyl can serve as a handle for attaching drugs, probes, or targeting ligands.
-
Oligosaccharide Synthesis: It can be used as a building block for the assembly of complex oligosaccharides with defined linkages.
Conclusion
This compound is a strategically protected carbohydrate derivative with significant potential in synthetic chemistry. The orthogonal nature of its protecting groups allows for a high degree of control in multi-step syntheses. The protocols provided herein offer a framework for the preparation and selective deprotection of this versatile building block, facilitating its application in drug discovery and glycobiology research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | BIO Pharma Production [biopharmaproduction.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,5-Anhydro-D-glucitol synthesis - chemicalbook [chemicalbook.com]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in glycosylation with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in glycosylation reactions, with a specific focus on challenging substrates such as 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol .
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in glycosylation reactions, especially with sterically hindered and electronically deactivated acceptors, are a common challenge.[1][2] The primary factors often include:
-
Low Nucleophilicity of the Acceptor: The hydroxyl group on your acceptor may be sterically hindered by the bulky trityl and isopropylidene protecting groups, or its reactivity may be reduced by the electron-withdrawing acetyl group.[3]
-
Suboptimal Activation of the Glycosyl Donor: The chosen promoter or activator may not be potent enough to facilitate the reaction efficiently with a less reactive acceptor.[2][4]
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that heavily influence the reaction outcome.[1][5] Glycosylation reactions are often highly sensitive to temperature, with cryogenic conditions frequently required to control selectivity and minimize side reactions.[4][5][6]
-
Presence of Moisture: Water can hydrolyze the activated glycosyl donor or the promoter, effectively halting the reaction.[4]
-
Donor Decomposition or Side Reactions: Harsh activation conditions can cause the glycosyl donor to decompose before it can react with the acceptor.[3] Common side reactions include elimination to form glycals or hydrolysis of the donor.[7]
Q2: How does the choice of glycosyl donor and promoter system impact the reaction yield?
The selection of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside, glycosyl halide) and the corresponding promoter (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) is crucial. "Disarmed" donors, which have electron-withdrawing protecting groups like acetates, are less reactive and require more forceful activation conditions.[2] Conversely, highly reactive "armed" donors might decompose under harsh conditions.[3] The promoter must be matched to the reactivity of both the donor and the acceptor. For a challenging acceptor, a more potent promoter system may be necessary to achieve a reasonable reaction rate.[2]
Q3: What role does the solvent play in the stereoselectivity and yield of the glycosylation?
The solvent has a significant effect on the reaction's outcome.[3]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can favor the formation of α-glycosides.[3]
-
Nitrile Solvents (e.g., Acetonitrile): These are known to favor the formation of β-glycosides through the formation of a transient β-nitrilium ion intermediate.[3]
-
Non-participating Solvents (e.g., Dichloromethane, Toluene): These are commonly used but the stereochemical outcome is dependent on a complex interplay of other factors.
The solvent also affects the solubility of the reactants and the stability of the reactive intermediates.
Q4: I'm observing multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a TLC plate often indicate a complex mixture of products and unreacted starting materials.[2] Besides your desired product and starting materials, these spots could represent:
-
Anomers: Both α and β isomers of the glycosylated product may have formed.
-
Side Products: This can include hydrolyzed glycosyl donor, glycals formed from elimination, or products from intermolecular aglycon transfer.[7]
-
Orthoester Formation: If you are using a donor with a participating group at C-2 (like an acetyl group), orthoester formation is a common side reaction that consumes the donor.[1]
-
Degradation Products: Either the donor or the acceptor may have degraded under the reaction conditions.
Troubleshooting Guide for Low Glycosylation Yield
If you are facing low yields, systematically evaluate the following parameters.
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
Potential Competing Reactions
Understanding potential side reactions is key to optimizing your main reaction.
Caption: Common competing pathways that can reduce the yield of the desired glycoside.
Data on Reaction Condition Optimization (Hypothetical)
The following table provides a hypothetical summary of how different reaction parameters could influence the yield of a glycosylation reaction with a sterically hindered acceptor. This data is illustrative and serves as a guide for designing an optimization screen.
| Entry | Glycosyl Donor | Promoter (eq.) | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | Phenylthioglycoside | NIS (2.0), TfOH (0.2) | DCM | -40 to 0 | 25% | 3:1 |
| 2 | Phenylthioglycoside | NIS (2.0), TfOH (0.2) | Et₂O | -78 to -20 | 35% | 5:1 |
| 3 | Trichloroacetimidate | TMSOTf (0.1) | DCM | -78 to -40 | 45% | 1:2 |
| 4 | Trichloroacetimidate | TMSOTf (0.1) | MeCN | -40 | 55% | 1:10 |
| 5 | Trichloroacetimidate | BF₃·OEt₂ (1.5) | DCM | -40 to 0 | 40% | 1:3 |
| 6 | Glycosyl Bromide | AgOTf (2.0) | Toluene | -20 | 30% | 2:1 |
Experimental Protocols
General Protocol for Glycosylation with a Trichloroacetimidate Donor
This protocol is a representative procedure and may require optimization for your specific substrates.[3][4]
1. Materials and Setup:
-
Reactants: Glycosyl trichloroacetimidate donor (1.2 eq.), Glycosyl acceptor (e.g., this compound) (1.0 eq.).
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 eq.).
-
Additives: Freshly activated 4 Å molecular sieves.
-
Apparatus: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
2. Procedure:
-
Add the glycosyl donor, glycosyl acceptor, and activated molecular sieves to the flame-dried flask.
-
Place the flask under a positive pressure of an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the acceptor.
-
Cool the stirred suspension to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath or -40 °C using a dry ice/acetonitrile bath).
-
In a separate vial, prepare a stock solution of the TMSOTf activator in the same anhydrous solvent.
-
Add the activator solution dropwise to the reaction mixture over 5-10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take anywhere from 30 minutes to several hours.
-
If the reaction is sluggish, allow the mixture to warm slowly (e.g., from -78 °C to -40 °C) while continuing to monitor its progress.[3]
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the limiting reagent), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired glycosylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol. This guide addresses common side reactions and challenges encountered during the deprotection of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound?
A1: The primary challenge lies in the selective removal of one or more protecting groups without affecting the others, and preventing intramolecular side reactions. The molecule contains three common protecting groups with varying lability: a trityl ether, an isopropylidene acetal, and an acetyl ester. The key issues are:
-
Concurrent Deprotection: The acidic conditions required to remove the trityl or isopropylidene groups can also lead to the cleavage of the other.[1][2][3]
-
Acetyl Group Migration: Under acidic conditions used for trityl or isopropylidene removal, the 4-O-acetyl group can migrate to a newly deprotected hydroxyl group, leading to a mixture of constitutional isomers.[4]
-
Incomplete Reactions: Achieving complete deprotection of a specific group without initiating the removal of others can be difficult to control.[5][6]
Q2: Which protecting group is the most labile under acidic conditions?
A2: The trityl group is generally the most acid-labile due to the stability of the resulting trityl carbocation.[2][3] The isopropylidene group is also readily cleaved under acidic conditions.[1][7] The relative rates of cleavage can be influenced by the specific reagents and reaction conditions.
Q3: Can I selectively remove the trityl group in the presence of the isopropylidene and acetyl groups?
A3: Yes, selective deprotection of the trityl group is feasible. This is typically achieved using milder acidic conditions that are sufficient to cleave the trityl ether but not the isopropylidene acetal.[2] However, careful optimization is required to prevent acetyl group migration.[4]
Q4: Is it possible to selectively remove the isopropylidene group?
A4: Selective removal of the terminal isopropylidene acetal is possible using specific protic or Lewis acids.[1] The choice of reagent and reaction conditions is critical to avoid cleavage of the acid-sensitive trityl group.
Q5: How can I remove the acetyl group?
A5: The acetyl group is typically stable to acidic conditions but can be removed under basic conditions, such as with a hydroxide base in an alcohol/water mixture.[8] These conditions are generally compatible with the trityl and isopropylidene groups.
Troubleshooting Guide
Problem 1: Attempting to deprotect the trityl group results in a mixture of products, including partially and fully deprotected species.
Possible Causes:
-
Reaction conditions are too harsh: Strong acids can lead to the non-selective removal of both the trityl and isopropylidene groups.
-
Incomplete reaction: The reaction may not have gone to completion, leaving starting material and partially deprotected intermediates.[5]
-
Acetyl migration: The acidic conditions may have caused the acetyl group to migrate, creating isomeric byproducts.[4]
Solutions:
| Troubleshooting Step | Rationale |
| Use a milder acid for deprotection. | Milder acids like formic acid can be more selective for the trityl group over the isopropylidene group.[2] |
| Optimize reaction temperature. | Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions like acetyl migration.[4] |
| Monitor the reaction closely. | Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.[5] |
| Consider a different deprotection strategy. | If acidic conditions consistently lead to a mixture, consider alternative methods for trityl deprotection, though options are limited for this substrate. |
Problem 2: Acetyl group migration is observed during acidic deprotection of the trityl or isopropylidene group.
Possible Cause:
-
The acidic environment catalyzes the formation of a cyclic orthoester intermediate, which reopens to yield the migrated acetyl product.[4]
Solutions:
| Troubleshooting Step | Rationale |
| Use a less nucleophilic solvent. | Solvents can influence the stability of intermediates. Experiment with different anhydrous solvents to potentially disfavor the migration pathway. |
| Employ a more sterically hindered acyl group in future syntheses. | For future experiments, consider using a benzoyl (Bz) or pivaloyl (Piv) group instead of the acetyl group, as they are more resistant to migration due to steric hindrance.[4] |
| Perform deprotection at a lower temperature. | Reducing the reaction temperature can decrease the rate of acetyl migration.[4] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Trityl Group
This protocol aims to selectively remove the trityl group while minimizing cleavage of the isopropylidene acetal and migration of the acetyl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Formic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formic acid (e.g., 80% aqueous solution) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of the Acetyl Group
This protocol describes the removal of the acetyl group under basic conditions.
Materials:
-
This compound
-
Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dowex 50W-X8 resin (H+ form)
Procedure:
-
Dissolve the starting material in methanol.
-
Add a solution of KOH or NaOH in methanol/water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with Dowex 50W-X8 resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
Caption: Potential deprotection pathways and side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key intermediate in glycobiology research. A common challenge encountered during the removal of the trityl protecting group is the intramolecular migration of the acetyl group, leading to a mixture of isomers and reduced yield of the desired product.
Troubleshooting Guide
Problem 1: My NMR spectrum indicates a mixture of isomers after trityl deprotection, suggesting acetyl group migration.
-
Possible Cause: The acidic conditions required for trityl group removal can catalyze the migration of the nearby acetyl group. This occurs through the formation of a cyclic orthoester intermediate, which can reopen to yield the migrated product.[1] The rate of this migration is influenced by factors such as temperature, acid strength, and reaction time.
-
Solution:
-
Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of acetyl migration. Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Use a Milder Acid: Consider switching from a strong acid like Trifluoroacetic Acid (TFA) to a milder acid such as formic acid. Formic acid can effectively remove the trityl group while being less prone to induce acetyl migration.[1]
-
Employ a Microreactor Setup: For precise control over reaction time and temperature, a microflow reactor can be utilized. This has been shown to inhibit acetyl group migration during trityl deprotection.
-
Problem 2: The yield of my desired deprotected product is low, even after optimizing for acetyl migration.
-
Possible Cause: Incomplete deprotection or degradation of the starting material or product can also lead to low yields. The stability of the anhydro-glucitol core and the isopropylidene group under acidic conditions should be considered.
-
Solution:
-
Verify Complete Deprotection: Ensure the reaction has gone to completion by thorough TLC analysis before workup. If the starting material persists, a slight increase in reaction time or acid concentration may be necessary, while still carefully monitoring for acetyl migration.
-
Assess Substrate Stability: If degradation is suspected, evidenced by the appearance of multiple spots on the TLC plate, using even milder conditions is crucial. A buffered system or a different acidic catalyst might be required.
-
Purification Strategy: Optimize the purification method. Silica gel column chromatography is typically used, and careful selection of the eluent system is critical to separate the desired product from any remaining starting material, the triphenylmethanol byproduct, and potential acetyl-migrated isomers.
-
Problem 3: I am still observing significant acetyl migration even with optimized conditions.
-
Possible Cause: The inherent proximity and stereochemical relationship of the acetyl and hydroxyl groups in the 2,5-anhydro-D-glucitol scaffold may make it particularly susceptible to acetyl migration.
-
Solution:
-
Alternative Protecting Groups: For future syntheses, consider using a more robust acyl protecting group in place of the acetyl group. Benzoyl (Bz) or pivaloyl (Piv) groups are more sterically hindered and, therefore, less likely to migrate under acidic conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is acetyl group migration and why is it a problem?
A1: Acetyl group migration is an intramolecular reaction where an acetyl protecting group moves from one hydroxyl group to another within the same molecule.[1] In the context of deprotecting this compound, the acetyl group at the C-4 position can migrate to the newly deprotected hydroxyl group at the C-6 position. This results in a mixture of constitutional isomers, which can be difficult to separate and reduces the overall yield of the desired 4-O-acetylated product.[1]
Q2: How can I detect and quantify acetyl group migration?
A2: The most effective method for detecting and quantifying acetyl group migration is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By comparing the ¹H and ¹³C NMR spectra of your product mixture with the spectrum of the expected product, you can identify and quantify the presence of the migrated isomer. Specific chemical shifts of the acetyl methyl protons and the protons on the carbons bearing the acetyl group are indicative of their location on the glucitol backbone.
Q3: What are the key factors that influence the rate of acetyl group migration?
A3: Several factors can influence the rate of acetyl migration:[1]
-
pH: Acidic conditions are necessary for trityl deprotection, but these same conditions can catalyze acetyl migration.
-
Temperature: Higher reaction temperatures generally increase the rate of acetyl migration.
-
Solvent: The choice of solvent can affect the stability of the reaction intermediates.
-
Steric and Electronic Effects: The spatial arrangement of the hydroxyl and acetyl groups on the carbohydrate ring influences the ease of forming the cyclic orthoester intermediate required for migration.
Quantitative Data Summary
The following tables provide illustrative data for the deprotection of this compound under different conditions. Note that actual results may vary depending on the specific experimental setup.
Table 1: Comparison of Deprotection Conditions
| Condition | Acid | Temperature (°C) | Time (min) | Desired Product Yield (%) | Migrated Product (%) |
| A | 20% TFA in DCM | 25 | 30 | 65 | 30 |
| B | 20% TFA in DCM | 0 | 30 | 80 | 15 |
| C | 88% Formic Acid | 25 | 10 | 85 | <5 |
Table 2: Effect of Reaction Time on Acetyl Migration with TFA at 0°C
| Time (min) | Starting Material (%) | Desired Product (%) | Migrated Product (%) |
| 10 | 40 | 55 | 5 |
| 30 | <5 | 80 | 15 |
| 60 | 0 | 70 | 25 |
Experimental Protocols
Protocol 1: Trityl Deprotection with Trifluoroacetic Acid (TFA) at Low Temperature
This protocol aims to minimize acetyl group migration by conducting the deprotection at 0°C.[1]
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the trityl-protected starting material in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., 10-20% v/v) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Once the starting material is consumed, carefully quench the reaction by adding methanol to consume excess TFA, followed by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Trityl Deprotection Using Formic Acid
This protocol utilizes a milder acid, formic acid, to reduce the extent of acetyl migration.[1]
-
Materials:
-
This compound
-
Formic acid (e.g., 88-97%)
-
Dioxane (optional, for co-evaporation)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Treat the trityl-protected starting material with cold formic acid (e.g., 3 mL for 200 mg of substrate) for a short period (e.g., 3-5 minutes).
-
Monitor the reaction closely by TLC.
-
Once the reaction is complete, evaporate the formic acid under reduced pressure. An oil pump may be necessary.
-
Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether to remove residual formic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for addressing acetyl group migration during the deprotection of this compound.
References
Optimization of reaction conditions for synthesizing 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
Technical Support Center: Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis involves a multi-step process starting from a suitable carbohydrate precursor. A plausible route begins with the acid-catalyzed cyclization and isopropylidenation of D-mannitol to form 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.[1] This is followed by the selective tritylation of the primary hydroxyl group at the C6 position. The final step is the acetylation of the remaining secondary hydroxyl group at the C4 position.
Q2: Why is the tritylation of the C6 hydroxyl group performed before acetylation?
A2: The primary hydroxyl group at C6 is sterically less hindered and therefore more reactive towards the bulky trityl chloride compared to the secondary hydroxyl groups.[2] This allows for selective protection of the C6 position, leaving the C4 hydroxyl available for subsequent acetylation.
Q3: What are the most critical parameters to control during the acetylation step?
A3: Key parameters for the acetylation of the C4 hydroxyl group include the choice of acetylating agent, the base used as a catalyst and acid scavenger, reaction temperature, and reaction time. Over-acetylation or side reactions can occur if these conditions are not optimized.
Q4: Can acetyl group migration be a problem during this synthesis?
A4: Acetyl group migration is a known issue in carbohydrate chemistry, particularly under acidic or basic conditions, and can occur during subsequent deprotection steps if they are required. While the target molecule is fully protected, if any of the protecting groups were to be removed, especially the trityl group under acidic conditions, there would be a risk of the acetyl group migrating from C4 to the newly deprotected C6 hydroxyl.
Q5: What are the recommended purification methods for the final product and intermediates?
A5: Purification of protected carbohydrates is typically achieved using column chromatography.[3][4] For intermediates and the final product, which are relatively nonpolar due to the protecting groups, normal-phase chromatography on silica gel is effective.[4] Reversed-phase chromatography can also be employed for protected carbohydrate compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol | Incomplete reaction or formation of byproducts such as the tri-O-isopropylidene-D-mannitol.[1] | Ensure anhydrous conditions and use of dry acetone. Optimize reaction time and temperature. Dry column vacuum chromatography can be used for isolation.[1] |
| Incomplete tritylation of the C6 hydroxyl group | Insufficient reagent, steric hindrance, or suboptimal reaction conditions. | Use a slight excess of trityl chloride and an appropriate base like pyridine or triethylamine. Ensure anhydrous conditions. The reaction may require elevated temperatures and prolonged reaction times. |
| Formation of di-tritylated byproducts | Reaction conditions are too harsh, leading to the tritylation of secondary hydroxyl groups. | Use milder reaction conditions, such as lower temperatures and shorter reaction times. Carefully control the stoichiometry of the tritylating agent. |
| Low yield during the acetylation of the C4 hydroxyl group | Incomplete reaction due to steric hindrance or deactivation of the acetylating agent. | Use a more reactive acetylating agent (e.g., acetic anhydride with a catalytic amount of DMAP). Ensure all reagents are pure and dry. Optimize the reaction temperature and time as indicated in the optimization table below. |
| Presence of multiple spots on TLC after acetylation, indicating a mixture of products | Incomplete reaction, side reactions, or partial deprotection of other groups. | Verify the stability of the trityl and isopropylidene groups under the chosen acetylation conditions. Use TLC to monitor the reaction progress and stop it once the starting material is consumed. Purify the crude product carefully using column chromatography. |
| Difficulty in purifying the final product | Co-elution of the product with impurities or byproducts. | Use a different solvent system for column chromatography. Consider using reversed-phase chromatography if normal-phase is ineffective.[3] High-performance liquid chromatography (HPLC) can also be used for purification of protected carbohydrates.[5][6] |
Data Presentation: Optimization of Acetylation Conditions
The following table summarizes a hypothetical optimization study for the acetylation of 2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol to yield the 4-O-acetylated product.
| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.2) | Pyridine (3.0) | DCM | 0 | 12 | 65 |
| 2 | Acetic Anhydride (1.2) | Pyridine (3.0) | DCM | 25 (RT) | 6 | 85 |
| 3 | Acetic Anhydride (1.2) | Pyridine (3.0) | DCM | 40 | 4 | 82 (with some byproducts) |
| 4 | Acetyl Chloride (1.1) | Triethylamine (1.5) | THF | 0 | 8 | 78 |
| 5 | Acetic Anhydride (1.5) | Pyridine (3.0) / DMAP (0.1) | DCM | 25 (RT) | 4 | 92 |
| 6 | Acetic Anhydride (1.5) | Pyridine (3.0) / DMAP (0.1) | DCM | 0 to 25 (RT) | 5 | 95 |
Note: This data is illustrative and intended to guide the optimization process. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol
This protocol is adapted from a known procedure for the synthesis of the starting material.[1]
-
Cyclization: D-mannitol is subjected to acid-catalyzed dehydration to form 2,5-anhydro-D-glucitol.
-
Isopropylidenation: The crude 2,5-anhydro-D-glucitol is dissolved in dry acetone. A catalytic amount of a strong acid (e.g., perchloric acid) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by dry column vacuum chromatography to yield pure 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.
Protocol 2: Selective 6-O-tritylation
-
Preparation: Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in anhydrous pyridine.
-
Reaction: Add trityl chloride (1.1 equivalents) portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3: 4-O-Acetylation
-
Preparation: Dissolve the 6-O-tritylated intermediate in anhydrous dichloromethane. Add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Cool the solution to 0 °C and add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the target molecule.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of the target molecule.
Problem 1: Low yield after chromatographic purification.
| Possible Cause | Recommended Solution |
| Suboptimal Stationary Phase | For protected monosaccharides like the target compound, standard C18 columns may not provide sufficient resolution. Consider using a pentafluorophenyl stationary phase, which has been shown to be ideal for purifying protected monosaccharides.[1][2][3] Phenyl hexyl supports are better suited for di- or tri-saccharides.[1][2] |
| Inappropriate Mobile Phase | The choice of organic modifier in reversed-phase chromatography is crucial. Methanol is often preferred over acetonitrile as it can enhance π-π interactions between the trityl group of the analyte and fluoro-phenyl or phenyl hexyl stationary phases, leading to better separation.[1] |
| Compound Precipitation on Column | Due to the hydrophobic nature of the protecting groups (acetyl, isopropylidene, trityl), the compound may have limited solubility in highly aqueous mobile phases.[1] Ensure the initial mobile phase composition has a sufficient organic component to maintain solubility. |
| Inefficient Fraction Collection | Closely eluting impurities can make fraction collection challenging. Employing an alternate-pump recycling HPLC system can enhance separation and allow for the collection of highly pure fractions (≥99.5%).[2][3] |
Problem 2: Presence of closely related impurities in the final product.
| Possible Cause | Recommended Solution |
| Co-elution of Isomers | Regio- or stereoisomers are common side products in carbohydrate synthesis and can be difficult to separate.[1] High-resolution recycling HPLC is a powerful technique to resolve such closely related compounds.[2][3] |
| Incomplete Reaction or Side Reactions | Unreacted starting materials or byproducts from side reactions can contaminate the final product. Careful monitoring of the reaction by TLC or LC-MS before workup is essential. |
| Acyl Group Migration | Acetyl group migration is a known side reaction in carbohydrate chemistry, leading to isomeric impurities that are challenging to separate.[1] Purification at lower temperatures and using a neutral pH mobile phase can sometimes minimize on-column migration. |
Problem 3: Difficulty with recrystallization.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[4][5] Screen a variety of solvents to find one with a high temperature coefficient for your compound. |
| Solution is Not Saturated | Using too much solvent will prevent the compound from crystallizing upon cooling.[6] Use the minimum amount of hot solvent required to fully dissolve the compound.[6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| No Crystal Nucleation | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a logical and effective choice for purifying protected carbohydrates such as the target molecule.[1] This is due to the hydrophobic nature of the acetyl, isopropylidene, and trityl protecting groups.[1] For optimal results, a pentafluorophenyl stationary phase is recommended for protected monosaccharides.[1][2][3]
Q2: How can I achieve a purity of ≥99.5% for my compound?
A2: Achieving high purity often requires advanced chromatographic techniques. An alternate-pump recycling HPLC (R-HPLC) method has been shown to be effective in purifying protected carbohydrates to ≥99.5% purity.[2][3] This method enhances separation by passing the sample through the columns multiple times.[3]
Q3: My purified compound appears as an oil instead of a solid. What should I do?
A3: Oiling out during recrystallization can occur if the cooling is too rapid or if the solvent is not ideal. Try dissolving the oil in a minimal amount of hot solvent and allowing it to cool very slowly. If the problem persists, a different recrystallization solvent or solvent system (e.g., a mixture of two solvents) may be necessary. Alternatively, purification by flash chromatography may be required to obtain a solid product.
Q4: What are some common impurities I should look for?
A4: Common impurities in the synthesis of protected carbohydrates include diastereomers, anomers, and regioisomers resulting from incomplete reactions or protecting group migrations.[1] Unreacted starting materials and de-tritylated or de-acetylated byproducts may also be present.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
-
Column Selection: Utilize a pentafluorophenyl stationary phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and methanol. The exact gradient will need to be optimized, but a starting point could be a linear gradient from 50% methanol in water to 100% methanol.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run the optimized gradient.
-
Monitor the elution profile using a UV detector (the trityl group provides a strong chromophore).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of the fractions by analytical HPLC or LC-MS. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4][6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[4]
Visualizations
Caption: General purification workflow for the target molecule.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recrystallization [sites.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Isopropylidene Group Removal in Glucitol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the incomplete removal of isopropylidene protecting groups from glucitol derivatives.
Troubleshooting Guide
Issue 1: Incomplete or No Deprotection
Researchers frequently observe incomplete or no removal of the isopropylidene group, resulting in a mixture of starting material, partially deprotected intermediates, and the fully deprotected product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Catalyst | Increase the concentration of the acid or use a stronger acid (e.g., switch from acetic acid to dilute sulfuric or hydrochloric acid).[1][2] | Isopropylidene groups are acetals, and their cleavage is an acid-catalyzed hydrolysis. The reaction is reversible, and insufficient acid may not effectively protonate the acetal oxygen, which is the initial step of the cleavage mechanism.[3][4][5] |
| Low Reaction Temperature | Increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, heating to 40-60°C can be beneficial.[6] | The rate of hydrolysis is temperature-dependent. Increasing the temperature provides the necessary activation energy to drive the reaction forward. |
| Inadequate Water Content | Ensure sufficient water is present in the reaction mixture. For reactions in organic solvents like methanol or acetone, the addition of aqueous acid is crucial.[7][8] | Water acts as the nucleophile that attacks the carbocation intermediate formed during acetal cleavage.[9][10] Anhydrous conditions will prevent the hydrolysis from proceeding to completion.[8] |
| Steric Hindrance | For sterically hindered isopropylidene groups, prolong the reaction time or consider using a stronger acid catalyst system. | Steric hindrance around the acetal can slow down the rate of hydrolysis. More forcing conditions may be required to achieve complete deprotection. |
| Catalyst Deactivation | If using a solid-supported catalyst (e.g., acidic resin), ensure it is fresh and active.[1] | Acidic resins can lose their activity over time or become fouled by impurities in the reaction mixture. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting Decision Tree for Incomplete Deprotection.
Issue 2: Side Reactions and Product Degradation
The desired fully deprotected glucitol can be susceptible to degradation or further reactions under the deprotection conditions, leading to the formation of unwanted byproducts.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-Catalyzed Dehydration | Use milder acidic conditions (e.g., aqueous acetic acid instead of strong mineral acids).[11] Lower the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed.[8] | Strong acids and high temperatures can promote the dehydration of polyols like glucitol, leading to the formation of anhydro-derivatives. |
| Acyl Group Migration | If other protecting groups like esters are present, their migration can be a side reaction.[12] Using milder deprotection conditions can minimize this. | Acidic conditions can catalyze the migration of acyl groups to newly deprotected hydroxyl groups. |
| Formation of Anhydro-derivatives | Careful control of reaction time and temperature is crucial. Over-running the reaction can lead to the formation of cyclic ethers. | Prolonged exposure to acidic conditions can lead to intramolecular cyclization of the glucitol backbone. |
Signaling Pathway of Acid-Catalyzed Deprotection and Side Reactions
Caption: Reaction Pathway of Deprotection and Side Product Formation.
Frequently Asked Questions (FAQs)
Q1: How can I selectively remove one isopropylidene group from a di-O-isopropylidene-D-glucitol derivative?
Selective deprotection can be challenging but is often achievable by carefully controlling the reaction conditions. Terminal isopropylidene groups are generally more labile to acid hydrolysis than internal ones.[6][13] Using milder acidic conditions, such as dilute acetic acid or a catalytic amount of a Lewis acid at lower temperatures, can favor the selective removal of the more reactive terminal group.[1][11] Close monitoring of the reaction by TLC or LCMS is essential to quench the reaction at the desired intermediate stage.
Q2: What are the best workup and purification procedures for the deprotected glucitol?
After deprotection, the reaction is typically neutralized with a weak base like sodium bicarbonate. If a water-miscible organic solvent was used, it should be removed under reduced pressure. The highly polar nature of the deprotected glucitol can make extraction challenging. It is often necessary to perform multiple extractions with a polar organic solvent like ethyl acetate. Purification is commonly achieved by silica gel column chromatography. Due to the high polarity of the product, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is usually required.
Q3: My fully deprotected glucitol is difficult to crystallize and remains an oil. What can I do?
Deprotected sugar alcohols are often difficult to crystallize. Ensure that all solvent has been thoroughly removed, as residual solvents can inhibit crystallization. Trying different solvent systems for recrystallization may be helpful. If direct crystallization is unsuccessful, the crude product can be purified by column chromatography to remove any impurities that might be hindering crystallization. In some cases, converting the hydroxyl groups to their acetate or benzoate esters can facilitate purification and characterization, followed by deprotection of the esters.
Q4: Can I use basic conditions to remove isopropylidene groups?
No, isopropylidene groups are acetals and are stable under basic conditions.[14] Their removal requires acidic conditions to facilitate the hydrolysis reaction.
Experimental Protocols
Protocol 1: Complete Deprotection using Aqueous Sulfuric Acid
This protocol is suitable for the complete removal of all isopropylidene groups.
Materials:
-
Di-O-isopropylidene-D-glucitol derivative
-
1% Aqueous Sulfuric Acid
-
Sodium Bicarbonate (solid)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend the di-O-isopropylidene-D-glucitol derivative in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux (around 100-110 °C) for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize it to pH 7 by the slow, portion-wise addition of solid sodium bicarbonate.
-
Remove the water under reduced pressure at a bath temperature below 40 °C.
-
Extract the residue with ethyl acetate multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude D-glucitol.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection using Aqueous Acetic Acid
This protocol is designed for the selective removal of a more labile, typically terminal, isopropylidene group.
Materials:
-
Di-O-isopropylidene-D-glucitol derivative
-
60% Aqueous Acetic Acid
-
Toluene
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the di-O-isopropylidene-D-glucitol derivative in 60% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction closely by TLC to follow the disappearance of the starting material and the appearance of the mono-protected product.
-
Once the desired level of conversion is reached, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Co-evaporate the mixture with toluene under reduced pressure to remove the acetic acid.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to isolate the partially deprotected glucitol derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of isopropylidene groups in sugar derivatives. Note that optimal conditions can vary depending on the specific substrate.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1% aq. H₂SO₄ | Water | Reflux | 3 | >99 (crude) | [15] |
| 60% aq. AcOH | Water/AcOH | Room Temp. | 12-24 | Varies (selective) | [16] |
| CoCl₂·2H₂O | Acetonitrile | 55 | 6-8 | 80-90 | [6] |
| InCl₃ | Methanol | 60 | 6-8 | 85-95 | [6] |
| Amberlite IR-120 H⁺ | Methanol | 40-60 | Varies | Good | [1] |
| AcOH/H₂O/DME | DME/Water | Varies | Varies | Good (mild) | [11] |
Experimental Workflow for Deprotection and Purification
Caption: General Experimental Workflow for Glucitol Deprotection.
References
- 1. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. In Section 17.7.4, we studied the acid-catalyzed hydrolysis of ac... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3,4:5,6-Di-O-isopropylidene-D-glucitol | 58846-25-6 | MD10327 [biosynth.com]
- 16. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Stereoselectivity in Glycosylations with Acetylated Donors
Welcome to the technical support center for stereoselectivity issues in glycosylations involving acetylated donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Poor 1,2-trans (β) Stereoselectivity
Question: I am performing a glycosylation with a peracetylated glucosyl donor, but I am getting a significant amount of the 1,2-cis (α) anomer. I expected the C2-acetyl group to give me exclusively the β-glycoside. What could be the problem?
Answer: This is a common issue that can arise even when using a C2-participating group like acetyl. The formation of the 1,2-trans product relies on effective neighboring group participation (NGP) , where the C2-acetyl group forms a bicyclic dioxolenium ion intermediate. This intermediate shields the α-face, directing the acceptor to attack from the β-face.[1][2][3][4] However, several factors can disrupt this pathway and lead to the formation of the undesired α-anomer.
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a critical role in stabilizing reaction intermediates.[5]
-
Issue: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can stabilize the oxocarbenium ion, promoting an Sɴ1-like pathway that can lead to a mixture of anomers. Nitrile solvents (e.g., acetonitrile) can also sometimes promote the formation of byproducts.[6]
-
Solution: Switch to a less coordinating solvent, such as dichloromethane (DCM), to favor the formation of the dioxolenium ion intermediate.[6]
-
-
Reaction Temperature: Temperature can significantly influence the stereochemical outcome.[5][7]
-
Issue: Higher temperatures can provide enough energy to overcome the selectivity of the NGP pathway, often favoring the thermodynamically more stable α-glycoside (due to the anomeric effect).[5]
-
Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically controlled 1,2-trans product.[7]
-
-
Acceptor Nucleophilicity: A weakly nucleophilic acceptor can be problematic.
-
Issue: If the glycosyl acceptor is not nucleophilic enough, the dioxolenium ion intermediate may not be trapped efficiently. This can allow for its equilibration with the more reactive oxocarbenium ion, leading to a loss of stereoselectivity.[8]
-
Solution: If possible, consider modifying the protecting groups on the acceptor to enhance the nucleophilicity of the hydroxyl group. Electron-withdrawing groups on the acceptor can decrease nucleophilicity and may require more forcing conditions, which can compromise selectivity.[9]
-
-
Reaction Concentration: The concentration of the reactants can influence the reaction pathway.[10]
-
Issue: In some cases of imperfect selectivity, higher concentrations can lead to competing reaction pathways.
-
Solution: Studies have shown that lower concentrations can sometimes favor the desired 1,2-trans-selectivity in poorly selective NGP-directed glycosylations.[10]
-
FAQ 2: Unexpected Formation of the 1,2-cis (α) Anomer
Question: I am trying to synthesize a 1,2-cis glycoside but I am using an acetylated donor. Is it possible to favor the α-anomer, and if so, how?
Answer: While acetylated donors are typically used to obtain 1,2-trans products, certain conditions can be manipulated to favor the 1,2-cis anomer. This generally involves promoting an Sɴ1 or Sɴ2-like pathway that bypasses the dioxolenium ion intermediate.
Strategies to Favor the α-Anomer:
-
Remote Participating Groups: The protecting groups at other positions (C3, C4, C6) can influence stereoselectivity.[7]
-
Strategy: In some systems, an acetyl group at the C3 or C4 position has been shown to promote the formation of the α-product through remote participation.[7][11] For example, with 2-azido-2-deoxygalactosyl donors, acetyl groups at the 3- and 4-positions were found to be important for high α-selectivity.[7]
-
-
Promoter and Leaving Group System: The combination of the promoter and the leaving group on the donor is crucial.
-
Strategy: Halide ion-catalyzed glycosylations with glycosyl halides can favor the formation of 1,2-cis glycosides.[5] The choice of a strong activator may also favor a more Sɴ1-like mechanism.
-
-
Conformational Constraints: Locking the donor in a specific conformation can influence the accessibility of the anomeric center.
-
Strategy: The introduction of cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can alter the donor's conformation and reactivity, which in turn affects the stereochemical outcome.[12]
-
FAQ 3: Low Reaction Yield and Unreacted Starting Material
Question: My glycosylation reaction is sluggish, and I observe a significant amount of unreacted donor and acceptor. What can I do to improve the yield?
Answer: Low reactivity with acetylated donors is often attributed to their "disarmed" nature. The electron-withdrawing acetyl groups reduce the electron density at the anomeric center, making the donor less reactive.
Troubleshooting Low Reactivity:
-
Activation Conditions: Suboptimal activation is a common cause of low yields.[6]
-
Solution:
-
Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter.
-
Switch to a Stronger Activator: If you are using a mild Lewis acid, a more potent one might be required to activate the disarmed donor effectively.[6]
-
-
-
Reaction Temperature:
-
Solution: While low temperatures are good for selectivity, a slight increase in temperature might be necessary to drive the reaction to completion. This should be done cautiously while monitoring the α/β ratio.
-
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture.
-
Solution: Ensure that all glassware is rigorously dried, and all reagents and solvents are anhydrous. The use of molecular sieves is highly recommended.
-
-
Donor/Acceptor Reactivity:
-
Issue: A disarmed donor coupled with a poorly nucleophilic acceptor can be a particularly challenging combination.[12]
-
Solution: In addition to optimizing activation, you may need to increase the equivalents of the acceptor.
-
Data Presentation
The following tables summarize quantitative data on the effects of various factors on the stereoselectivity of glycosylations with acetylated donors.
Table 1: Effect of C3 and C6 Protecting Groups on the α-Selectivity of a Glucosyl Donor.
| Entry | Donor Protecting Groups | Acceptor | Yield (%) | α/β Ratio |
| 1 | 3-OAc, 6-OAc | 34 | 89 | 11.2/1 |
| 2 | 3-OAc, 6-OAc | 35 | 85 | 5.3/1 |
| 3 | 3-OAc, 6-OBz | 34 | 92 | 16.4/1 |
| Data adapted from a study on N-phenyltrifluoroacetimidate (PTFAI) donors.[9] |
Table 2: Influence of Temperature on the Stereoselectivity of Glycosylation with 2-Azido-2-deoxygalactosyl Donors.
| Entry | Donor Acetyl Positions | Temperature (°C) | α/β Ratio |
| 1 | 3, 4 | -78 | 1.5:1 |
| 2 | 3, 4 | Room Temp. | >20:1 (exclusive α) |
| 3 | 3, 6 | -78 | 1:1 |
| 4 | 3, 6 | Room Temp. | 4:1 |
| 5 | 4, 6 | -78 | 1.1:1 |
| 6 | 4, 6 | Room Temp. | 5:1 |
| Data compiled from studies on the effect of remote acetyl groups.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction Favoring 1,2-trans (β) Selectivity
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Add activated powdered 4 Å molecular sieves to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the acetylated glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a few drops of pyridine or triethylamine.[6]
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter off the molecular sieves.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.[6]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the anomers and other impurities.
-
Visualizations
Mechanism of Neighboring Group Participation
Caption: Mechanism of glycosylation with a C2-acetylated donor.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective α-glycosylation with 3-O-acetylated D-Gluco donors | Semantic Scholar [semanticscholar.org]
- 12. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol during synthesis
Welcome to the technical support center for the synthesis and handling of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and yield of this important biochemical reagent used in glycobiology research.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
-
Question: I am experiencing a low overall yield in the synthesis of this compound. What are the potential causes and solutions?
-
Answer: Low yields can arise from several factors throughout the multi-step synthesis. Here are some common areas to investigate:
-
Incomplete Reactions: Ensure each protection step (isopropylidenation, tritylation, and acetylation) goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding fresh reagent or extending the reaction time.
-
Side Reactions: The hydroxyl groups of 2,5-anhydro-D-glucitol have different reactivities. The primary hydroxyl at C-6 is the most reactive, followed by the secondary hydroxyls. Incorrect reaction conditions can lead to the formation of undesired isomers. Employing an orthogonal protection strategy is crucial for minimizing side products.
-
Degradation during Workup and Purification: The protecting groups are sensitive to acidic and, to a lesser extent, basic conditions. During aqueous workups, maintain a neutral pH to prevent premature deprotection. When using silica gel chromatography, it is advisable to use a neutral silica gel or one that has been washed with a non-acidic solvent system to avoid hydrolysis of the acid-labile trityl and isopropylidene groups.
-
Issue 2: Acetyl Group Migration during Trityl Deprotection
-
Question: I am observing acetyl group migration from the C-4 to the C-6 position after removing the trityl group. How can I prevent this?
-
Answer: Acetyl group migration is a common side reaction in carbohydrate chemistry, especially when a primary hydroxyl group is deprotected in the presence of a neighboring acetyl group.[2] This intramolecular transesterification is often catalyzed by acidic or basic conditions.
-
Mild Deprotection Conditions: To minimize acetyl migration, use the mildest possible acidic conditions for trityl group removal. Highly diluted solutions of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C) are recommended.
-
Reaction Time: Carefully monitor the deprotection reaction and stop it as soon as the starting material is consumed to reduce the exposure time to acidic conditions.
-
Microflow Reactions: Utilizing a microreactor for the deprotection step can offer precise control over reaction time, temperature, and reagent concentration, which has been shown to inhibit acetyl group migration.[2]
-
Issue 3: Partial or Complete Loss of the Isopropylidene Group
-
Question: During my synthesis or purification, I am seeing byproducts that suggest the loss of the 1,3-O-isopropylidene group. What are the likely causes?
-
Answer: The isopropylidene group, a ketal, is labile under acidic conditions.[3][4] Its stability is pH-dependent.
-
Acidic Conditions: Exposure to even mild acids during the reaction, workup, or purification can lead to the hydrolysis of the isopropylidene ketal.[3][5] Ensure all solvents and reagents are neutral or slightly basic if the desired product is to retain this protecting group.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If you suspect this is causing deprotection, use deactivated (neutral) silica gel for purification. This can be prepared by washing the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine and then re-equilibrating with the desired eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the relative stability of the trityl, isopropylidene, and acetyl protecting groups?
A1: The stability of these protecting groups is highly dependent on the reaction conditions, particularly the pH. The following table summarizes their general stability:
| Protecting Group | Labile Under Acidic Conditions | Labile Under Basic Conditions | Stable Under |
| Trityl (Tr) | Very Labile | Stable | Hydrogenolysis, Mildly Basic Conditions |
| Isopropylidene | Labile | Stable | Hydrogenolysis, Strongly Basic Conditions |
| Acetyl (Ac) | Stable (relative to Tr and Isopropylidene) | Labile | Hydrogenolysis, Mildly Acidic Conditions |
Q2: Can I remove the acetyl group in the presence of the trityl and isopropylidene groups?
A2: Yes, this is a feasible transformation. The acetyl group can be selectively removed under basic conditions (e.g., sodium methoxide in methanol) while the trityl and isopropylidene groups, which are stable to bases, will remain intact.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it should be stored as a solid in a tightly sealed container at low temperatures, preferably in a refrigerator. It should be protected from moisture and acidic vapors.
Experimental Protocols
Synthesis of 2,5-Anhydro-D-glucitol
A common route to the 2,5-anhydro-D-glucitol core involves the acid-catalyzed cyclization of D-mannitol.[6]
-
Materials: D-mannitol, strong acid catalyst (e.g., sulfuric acid), solvent (e.g., water or a high-boiling point organic solvent).
-
Procedure:
-
Dissolve D-mannitol in the chosen solvent.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture to promote cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain 2,5-anhydro-D-glucitol.
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis and stability of this compound.
Caption: Synthetic pathway for the target molecule.
Caption: Stability of protecting groups under different conditions.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. This compound | Weber Lab [weberlab.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Protected 2,5-Anhydro-D-glucitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of protected 2,5-anhydro-D-glucitol. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a smoother and more efficient synthetic workflow.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide outlines potential problems, their probable causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired protected 2,5-anhydro-D-glucitol | 1. Incomplete cyclization: The acid-catalyzed intramolecular cyclization of the protected D-glucitol may not have gone to completion. 2. Formation of isomeric anhydro-sugars: The reaction conditions may favor the formation of other anhydro isomers, such as 1,4-anhydro-D-glucitol or 3,6-anhydro-D-glucitol. 3. Degradation of starting material or product: Prolonged exposure to strong acidic conditions or high temperatures can lead to decomposition. | 1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessive heating. 2. Choice of acid catalyst: Experiment with different acid catalysts (e.g., H₂SO₄, HCl, Lewis acids) and their concentrations to favor the formation of the desired 2,5-anhydro ring. 3. Stepwise water removal: In reactions that produce water, consider using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the cyclized product. |
| Presence of multiple spots on TLC after the protection step | 1. Incomplete protection: The reaction may not have proceeded to completion, leaving partially protected D-glucitol derivatives. 2. Formation of regioisomers: Protecting groups like isopropylidene acetals can form on different pairs of hydroxyl groups, leading to a mixture of isomers. 3. Protecting group migration: Under acidic or basic conditions, protecting groups can migrate to other hydroxyl positions.[1][2] | 1. Increase reaction time or excess of protecting group reagent: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the protecting group and catalyst. 2. Optimize reaction conditions: Adjust the temperature and catalyst to favor the formation of the desired regioisomer. For instance, thermodynamic versus kinetic control can influence the product distribution. 3. Careful pH control: Maintain appropriate pH during the reaction and workup to minimize protecting group migration. |
| Difficult purification of the final product | 1. Co-elution of isomers: The desired product and isomeric byproducts may have similar polarities, making separation by column chromatography challenging. 2. Presence of starting material: Unreacted protected D-glucitol can be difficult to separate from the cyclized product. 3. Formation of highly polar byproducts: Degradation products can streak on the silica gel column. | 1. Optimize chromatographic conditions: Use a different solvent system or a gradient elution to improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Chemical derivatization: In some cases, derivatizing the mixture to alter the polarity of the components can facilitate separation, followed by deprotection. |
| Unexpected peaks in NMR or Mass Spectrometry data | 1. Presence of isomeric byproducts: Signals corresponding to other anhydro-sugars or regioisomers of the protected compound. 2. Solvent impurities: Residual solvents from the reaction or purification steps. 3. Degradation products: Fragments resulting from the breakdown of the starting material or product. | 1. 2D NMR techniques: Utilize COSY, HSQC, and HMBC experiments to elucidate the structure of the main product and the impurities. 2. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to confirm the elemental composition of the product and byproducts. 3. Thorough drying: Ensure all solvents are removed under high vacuum before analysis. |
Frequently Asked Questions (FAQs)
Here are answers to some of the specific questions you might have during the synthesis of protected 2,5-anhydro-D-glucitol.
Q1: What are the most common byproducts when using isopropylidene protecting groups for D-glucitol?
A1: When protecting D-glucitol with acetone under acidic catalysis, you may encounter a mixture of mono-, di-, and tri-isopropylidene derivatives. The formation of different regioisomers is also a significant challenge. For instance, you might obtain the 1,2:5,6-di-O-isopropylidene-D-glucitol, but also the 2,3:5,6-di-O-isopropylidene-D-glucitol or other combinations. The relative amounts of these isomers depend on the reaction conditions such as temperature, reaction time, and the specific acid catalyst used. In some cases, incomplete reaction can leave mono-isopropylidene glucitols.
Q2: I am observing the formation of a significant amount of what I suspect is 1,4-anhydro-D-glucitol during the cyclization step. How can I minimize this?
A2: The formation of the thermodynamically stable 1,4-anhydro isomer (isosorbide) is a common side reaction during the acid-catalyzed dehydration of glucitol.[3] To favor the formation of the desired 2,5-anhydro ring, you can try the following:
-
Use of specific templates: Protecting the 1,3- and 4,6-hydroxyl groups can direct the cyclization to the 2,5-position.
-
Milder reaction conditions: Employing milder acid catalysts and lower temperatures can sometimes provide better kinetic control over the reaction, favoring the formation of the 2,5-anhydro product.
-
Starting from a different precursor: Synthesizing 2,5-anhydro-D-glucitol from D-mannitol, a stereoisomer of D-glucitol, can sometimes lead to higher yields of the desired product due to stereochemical factors influencing the cyclization.[4]
Q3: During the tritylation of 2,5-anhydro-D-glucitol to protect the primary hydroxyl group, I am getting a mixture of products. What could be the issue?
A3: Trityl chloride is bulky and generally selective for primary hydroxyl groups. However, if the reaction is run for too long or at elevated temperatures, you might observe some protection of the more sterically hindered secondary hydroxyl groups, leading to di-tritylated byproducts. Additionally, if your starting 2,5-anhydro-D-glucitol is not completely pure and contains other isomers, the tritylation will proceed on those as well, leading to a complex product mixture. It is crucial to start with high-purity 2,5-anhydro-D-glucitol and to carefully monitor the reaction to stop it once the mono-tritylated product is predominantly formed.
Experimental Protocols
General Protocol for Acid-Catalyzed Isopropylidene Protection of D-Glucitol:
-
Suspend D-glucitol in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the desired level of protection is achieved, neutralize the acid with a base (e.g., sodium bicarbonate or triethylamine).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel.
General Protocol for Acid-Catalyzed Cyclization of a Protected D-Glucitol:
-
Dissolve the protected D-glucitol in a suitable solvent (e.g., toluene or dioxane).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
To aid in understanding the troubleshooting process, the following workflow diagram illustrates a logical approach to identifying and resolving issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of protected 2,5-anhydro-D-glucitol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting guide for using protected carbohydrate building blocks
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protected carbohydrate building blocks.
Frequently Asked Questions (FAQs)
1. Why is my glycosylation reaction resulting in a low yield?
Low yields in glycosylation reactions are a common issue and can stem from several factors:
-
Inefficient Activation of the Glycosyl Donor: The leaving group on the anomeric carbon may not be activating effectively. This can be due to suboptimal promoter/activator choice, concentration, or reaction temperature. For instance, thioglycosides require specific activators like N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted acid like triflic acid (TfOH) to be effective.[1] The reactivity of the glycosyl donor is also influenced by the protecting groups; electron-withdrawing groups can decrease reactivity, while electron-donating groups can increase it.[1]
-
Poor Nucleophilicity of the Glycosyl Acceptor: The hydroxyl group of the acceptor may not be sufficiently nucleophilic to attack the anomeric carbon. Steric hindrance around the hydroxyl group can also impede the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play crucial roles. Many glycosylation reactions require low temperatures (e.g., -78°C) to control reactivity and minimize side reactions.[2] The choice of solvent is also critical; for example, acetonitrile can favor the formation of β-anomers in some cases.[3][4]
-
Decomposition of Reactants or Products: The glycosyl donor, acceptor, or the resulting product may be unstable under the reaction conditions. This can be influenced by pH and the presence of air or moisture.[2]
-
Formation of Byproducts: Side reactions can consume the starting materials and reduce the yield of the desired product. A common byproduct is the formation of an orthoester, especially when using a participating protecting group at the C-2 position.[2]
2. How can I improve the stereoselectivity (anomeric control) of my glycosylation reaction?
Controlling the stereochemistry at the anomeric center is a significant challenge in carbohydrate synthesis.[3][4][5][6] Several factors influence the α/β ratio of the product:
-
Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the formation of the 1,2-trans product.[2][7] For glucose and galactose donors, this typically leads to the β-anomer.
-
Solvent Effects: The solvent can have a profound impact on stereoselectivity. Acetonitrile, for instance, is known to promote the formation of β-glycosides through the "nitrile effect".[3][4]
-
Protecting Groups: The nature of the protecting groups on both the donor and acceptor can influence the conformation of the molecules and the transition state of the reaction, thereby affecting the stereochemical outcome.[7]
-
Promoter/Activator: The choice of the activating system can influence the reaction mechanism (SN1 vs. SN2) and consequently the anomeric ratio.[8]
-
Temperature: Reaction temperature can affect the selectivity, with lower temperatures generally favoring the thermodynamically more stable product.
3. I am having difficulty with the deprotection of my carbohydrate. What could be the issue?
Deprotection issues often arise from the stability of the protecting groups and their compatibility with the rest of the molecule.
-
Incomplete Deprotection: The reaction conditions (reagent, catalyst, temperature, time) may not be sufficient to completely remove the protecting group. For example, benzyl ethers require hydrogenolysis, which can be hindered by catalyst poisoning or insufficient hydrogen pressure.[9]
-
Undesired Side Reactions: The deprotection conditions might be too harsh, leading to the cleavage of other functional groups or the glycosidic bond itself. For instance, strongly acidic conditions used to remove silyl ethers can also hydrolyze acetals or glycosidic linkages.[9][10]
-
Orthogonal Protecting Group Strategy: For complex molecules with multiple protecting groups, a well-designed orthogonal strategy is crucial.[11][12][13] This involves using protecting groups that can be removed under specific conditions without affecting others.[11][12] A poorly planned strategy can lead to the unintended removal of multiple protecting groups.
4. What are orthogonal protecting groups and why are they important in carbohydrate synthesis?
Orthogonal protecting groups are different types of protecting groups that can be selectively removed in any order in the presence of each other.[11][13] This is critical in the synthesis of complex oligosaccharides where specific hydroxyl groups need to be deprotected for subsequent glycosylation steps while others remain protected.[12][13] For example, a silyl ether can be removed with fluoride ions, a benzyl ether by hydrogenolysis, and an acetate ester by basic hydrolysis, all without affecting each other.[9]
Troubleshooting Summary Tables
Table 1: Common Glycosylation Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient donor activation | Optimize promoter/activator, temperature, and solvent. |
| Poor acceptor nucleophilicity | Use a more reactive acceptor or a different protecting group strategy. | |
| Decomposition of reactants/products | Run the reaction under an inert atmosphere and at a controlled temperature. | |
| Poor α/β Selectivity | Lack of stereocontrol | Use a participating group at C-2 for 1,2-trans products. |
| Inappropriate solvent | Experiment with different solvents (e.g., acetonitrile for β-selectivity). | |
| Non-optimal temperature | Vary the reaction temperature. | |
| Orthoester Formation | Participating group at C-2 | Use a non-participating group (e.g., benzyl ether) at C-2. |
| Reaction conditions | Modify the promoter or solvent system. | |
| Isomerization of Acyl Groups | Light or heat exposure | Protect the reaction from light and avoid excessive heating. |
Table 2: Common Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH | DDQ or CAN |
| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF-Pyridine |
| Acetate Ester | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH |
| Benzoate Ester | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH |
| Acetal/Ketal (e.g., Benzylidene) | Benzaldehyde dimethyl acetal, CSA | Mild acid (e.g., AcOH/H₂O) |
Experimental Protocols
General Protocol for a Glycosylation Reaction (Koenigs-Knorr Method)
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reactants: Dissolve the glycosyl acceptor and a silver salt promoter (e.g., silver triflate) in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C).
-
Donor Addition: Add a solution of the glycosyl donor (e.g., a glycosyl bromide) in the same solvent dropwise to the cooled mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine).
-
Workup: Filter the reaction mixture through celite to remove silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for low-yield glycosylation reactions.
Caption: A logical flow for synthesizing an oligosaccharide using an orthogonal protecting group strategy.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions | MDPI [mdpi.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alchemyst.co.uk [alchemyst.co.uk]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Validation & Comparative
A Comparative Guide to NMR Validation of Anomeric Configuration in Glycosides from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Principles of Anomeric Configuration Determination by NMR
The anomeric configuration (α or β) of a glycoside is determined by the stereochemistry at the anomeric carbon (C1). NMR spectroscopy is a powerful non-destructive technique for this purpose, relying on the analysis of several key parameters:
-
¹H NMR Chemical Shifts (δ): The chemical shift of the anomeric proton (H1) is highly sensitive to its stereochemical environment. Generally, for furanosides, the anomeric proton of the α-anomer (1,2-cis relationship between the aglycone and the C2 substituent) resonates at a lower field (higher ppm) compared to the β-anomer (1,2-trans relationship).[1]
-
¹³C NMR Chemical Shifts (δ): The chemical shift of the anomeric carbon (C1) also differs between anomers.
-
Scalar Coupling Constants (J): The three-bond coupling constant between the anomeric proton and the proton on the adjacent carbon (³JH1,H2) is a critical indicator of the dihedral angle between these protons, and thus the anomeric configuration. For furanosides, a larger ³JH1,H2 value is typically observed for the anomer with a pseudo-axial H1 proton.
-
Nuclear Overhauser Effect (NOE): NOE experiments (such as NOESY and ROESY) detect through-space interactions between protons that are in close proximity. For glycosides, an NOE between the anomeric proton (H1) and protons of the aglycone can definitively establish the stereochemistry of the glycosidic bond.
Comparative NMR Data for α- and β-D-Glucofuranose Anomers
The following tables summarize the complete ¹H and ¹³C NMR spectral data for α- and β-D-glucofuranose in D₂O at 25°C, which serve as a reference for the expected values in glycosides of 2,5-anhydro-D-glucitol.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Glucofuranose Anomers [2]
| Proton | α-D-Glucofuranose | β-D-Glucofuranose | Key Differentiator |
| H1 | 5.49 (d, J=3.9) | 5.19 (d, J=1.0) | α-anomer has a lower field chemical shift and a larger ³JH1,H2 |
| H2 | 4.32 (dd, J=3.9, 4.6) | 4.13 (dd, J=1.0, 1.0) | |
| H3 | 4.24 (dd, J=4.6, 7.3) | 4.07 (dd, J=1.0, 4.2) | |
| H4 | 4.10 (dd, J=7.3, 4.7) | 4.29 (dd, J=4.2, 7.0) | |
| H5 | 4.07 (ddd, J=4.7, 3.4, 5.8) | 3.84 (ddd, J=7.0, 2.7, 6.2) | |
| H6a | 3.81 (dd, J=11.9, 3.4) | 3.79 (dd, J=12.1, 2.7) | |
| H6b | 3.73 (dd, J=11.9, 5.8) | 3.69 (dd, J=12.1, 6.2) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Glucofuranose Anomers [2]
| Carbon | α-D-Glucofuranose | β-D-Glucofuranose | Key Differentiator |
| C1 | 97.8 | 102.8 | β-anomer has a lower field chemical shift |
| C2 | 76.5 | 81.1 | |
| C3 | 75.3 | 76.8 | |
| C4 | 82.3 | 83.2 | |
| C5 | 70.8 | 72.3 | |
| C6 | 64.0 | 64.1 |
Experimental Protocols
The following are detailed methodologies for key NMR experiments used in the determination of anomeric configuration, based on the analysis of D-glucofuranose.[2]
Sample Preparation
-
A high concentration of the sugar (e.g., 1 M) is dissolved in D₂O.
-
A dilute phosphate buffer is used to maintain a neutral pD (e.g., pD 7.0).
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve better signal dispersion.
-
Experiment: A standard 1D ¹H NMR experiment is performed.
-
Parameters:
-
Temperature: 25°C
-
Solvent: D₂O
-
Data points: Sufficient for good resolution (e.g., 64k)
-
Number of scans: Dependent on sample concentration, typically 16 or more.
-
-
Analysis: The chemical shifts of the anomeric protons are identified in the downfield region of the spectrum (typically 4.5-6.0 ppm). The multiplicity (e.g., doublet) and the coupling constant (³JH1,H2) are measured.
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a carbon probe.
-
Experiment: A standard 1D ¹³C NMR experiment with proton decoupling.
-
Parameters:
-
Temperature: 25°C
-
Solvent: D₂O
-
-
Analysis: The chemical shifts of the anomeric carbons are identified (typically 95-110 ppm).
2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a few bonds, helping to trace the spin system starting from the anomeric proton.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, allowing for the assignment of all protons in the sugar ring from the well-resolved anomeric proton signal.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the glycosidic linkage by observing correlations between the anomeric proton (H1) and the carbon of the aglycone it is attached to.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Experiment: 2D NOESY or ROESY experiments are performed to detect through-space proton-proton interactions.
-
Parameters: A mixing time appropriate for the size of the molecule is used (e.g., 300-800 ms for small molecules).
-
Analysis: The presence or absence of cross-peaks between the anomeric proton (H1) and specific protons on the aglycone provides definitive proof of the anomeric configuration. For an α-anomer, NOEs might be observed to protons on the same face of the sugar ring as the aglycone, while for a β-anomer, NOEs would be seen to protons on the opposite face.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for determining the anomeric configuration of a glycoside using NMR.
Caption: Experimental workflow for NMR-based anomeric configuration determination.
Caption: Logical relationships of NMR parameters for distinguishing α and β anomers.
Conclusion
The determination of the anomeric configuration of glycosides derived from this compound can be reliably achieved using a combination of 1D and 2D NMR techniques. By carefully analyzing the ¹H and ¹³C chemical shifts of the anomeric center, the ³JH1,H2 coupling constant, and through-space NOE correlations to the aglycone, an unambiguous assignment of the α or β configuration can be made. The provided data for D-glucofuranose serves as a valuable reference for interpreting the NMR spectra of these novel glycosides.
References
The Utility of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in Glycosylation: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The reactivity and stereoselectivity of the donor profoundly influence the efficiency and outcome of glycosylation reactions. This guide provides a comparative analysis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol and other glucitol-based donors, drawing upon available data in the field of carbohydrate chemistry.
While this compound is recognized as a valuable biochemical reagent in glycobiology, comprehensive studies detailing its specific application and performance as a glycosyl donor in comparison to other glucitol derivatives are not extensively documented in publicly available literature. However, by examining the structural features of this molecule and drawing parallels with more extensively studied anhydro-sugar donors, we can infer its potential reactivity and compare it with other classes of glycosyl donors.
Understanding Glucitol Donors and the "Armed-Disarmed" Principle
The reactivity of a glycosyl donor is significantly influenced by the nature of its protecting groups. The "armed-disarmed" principle is a cornerstone concept in carbohydrate chemistry that rationalizes this effect. "Armed" glycosyl donors, typically bearing electron-donating groups like benzyl ethers, are more reactive. Conversely, "disarmed" donors, which have electron-withdrawing groups such as acyl esters (e.g., acetyl), exhibit lower reactivity. This difference in reactivity allows for chemoselective glycosylations, a strategy used in the sequential assembly of oligosaccharides.
In the case of this compound, the presence of an acetyl group at the C-4 position would classify it as a "disarmed" donor, suggesting it would be less reactive compared to a benzylated analogue. The bulky trityl group at the C-6 position and the isopropylidene group spanning C-1 and C-3 provide steric hindrance and conformational rigidity, which can also impact its reactivity and the stereochemical outcome of a glycosylation reaction.
Comparison with Other Glycosyl Donors
To provide a framework for comparison, we will consider other classes of anhydro-sugar donors and more conventional glycosyl donors for which experimental data is available.
Anhydro-Sugar Donors
While specific data for 2,5-anhydro-D-glucitol donors is scarce, 1,2-anhydro and 1,6-anhydro sugars are well-established glycosyl donors.
-
1,2-Anhydro Sugars (Brigl's Anhydride and derivatives): These are highly reactive donors due to the strained epoxide ring. They typically undergo SN2-type reactions, leading to the formation of 1,2-trans-glycosides. Their high reactivity necessitates careful control of reaction conditions to avoid side reactions.
-
1,6-Anhydro Sugars (Levoglucosan and derivatives): These conformationally locked donors are generally less reactive than their 1,2-anhydro counterparts. Glycosylation with 1,6-anhydro donors often requires strong activation and can lead to a mixture of stereoisomers.
The 2,5-anhydro-D-glucitol scaffold of the title compound presents a furanoid ring system, which is less common for glycosyl donors compared to the pyranoid systems of the aforementioned anhydro sugars. The reactivity of this system would need to be experimentally determined.
Conventional Glycosyl Donors
A direct experimental comparison of this compound with conventional donors has not been reported. However, a general comparison based on established reactivity trends is presented in the table below.
Table 1: General Comparison of Glycosyl Donor Reactivity and Characteristics
| Glycosyl Donor Type | Leaving Group | General Reactivity | Typical Stereoselectivity | Key Features |
| Thioglycosides | Thioalkyl/aryl | Tunable (Armed/Disarmed) | Varies with conditions | Stable, widely used, compatible with many protecting groups. |
| Trichloroacetimidates | Trichloroacetimidate | High | Generally good | Highly reactive, often used for difficult glycosylations. |
| Glycosyl Halides | Halogen (Br, F) | High (Br > F) | Varies | Historically important, fluorides offer good stability. |
| Glycosyl Formates | Formate | Moderate | Good with neighboring participation | Atom-economical, activated by catalytic acid. |
| 1,2-Anhydro Sugars | (Internal) | Very High | 1,2-trans | Strained ring leads to high reactivity. |
| 1,6-Anhydro Sugars | (Internal) | Low to Moderate | Varies | Conformationally rigid. |
| 2,5-Anhydro-D-glucitol (inferred) | Varies | Likely low to moderate | Undetermined | Furanoid scaffold, reactivity influenced by protecting groups. |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a glycosyl donor are not available in the literature. However, a general protocol for a glycosylation reaction using a thioglycoside donor is provided below as a reference.
General Experimental Protocol for Glycosylation using a Thioglycoside Donor
-
Preparation: A solution of the glycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in a dry aprotic solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon) in the presence of activated molecular sieves.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
Activation: A promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) is added to the reaction mixture.
-
Reaction: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., saturated aqueous sodium thiosulfate solution).
-
Workup: The mixture is filtered, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired glycoside.
Logical Workflow for Glycosyl Donor Selection
The selection of a suitable glycosyl donor is a critical decision in the planning of a complex oligosaccharide synthesis. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for glycosyl donor selection.
Conclusion
While this compound is a known entity in glycobiology, its role and performance as a glycosyl donor remain to be elucidated through dedicated experimental studies. Based on its structure, it can be classified as a "disarmed" donor, suggesting a lower reactivity profile. A comprehensive understanding of its utility in glycosylation would require direct comparative studies against established glucitol and other glycosyl donors. The development of novel glycosyl donors is an ongoing effort in carbohydrate chemistry, and further investigation into the reactivity of 2,5-anhydro-D-glucitol derivatives could potentially open new avenues for the synthesis of complex glycans. Researchers are encouraged to explore the reactivity of this and similar compounds to expand the synthetic chemist's toolkit.
A Researcher's Guide to Alternative Protecting Groups for 2,5-Anhydro-D-glucitol in Glycoside Synthesis
The strategic use of protecting groups is a cornerstone of successful glycoside synthesis. For a versatile chiral scaffold like 2,5-anhydro-D-glucitol, the choice of these temporary modifications is critical, profoundly influencing reaction yields, stereochemical outcomes, and the overall efficiency of the synthetic route. This guide offers an objective comparison of common protecting groups for the hydroxyl moieties of 2,5-anhydro-D-glucitol, supported by established experimental data to inform synthetic strategy.
Comparative Performance of Key Protecting Groups
The selection of a protecting group hinges on a balance of stability, ease of application and removal, and its influence on the reactivity of the glycosyl donor. Protecting groups can directly or indirectly participate in reactions, affecting stereochemical outcomes, a crucial aspect in the synthesis of specific oligosaccharides.[1][2] The following table summarizes the performance of frequently used protecting groups in the context of glycosylation.
| Protecting Group | Typical Glycosylation Yield (%) | Anomeric Selectivity (α:β ratio) | Deprotection Conditions | Key Advantages | Disadvantages |
| Benzyl (Bn) | 80–95 | Non-participating; often yields mixtures. Selectivity depends on other factors.[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Birch Reduction.[3] | Highly robust and stable to a wide range of acidic and basic conditions.[4][5] | Requires harsh, often reductive, deprotection conditions that may not be compatible with other functional groups like alkenes. |
| Silyl (e.g., TBDMS, TIPS) | 75–90 | Non-participating; can sterically hinder one face, influencing selectivity.[6][7] | Fluoride ion sources (e.g., TBAF, HF•Pyridine).[8] | Mild and selective removal conditions; stability can be tuned by varying alkyl substituents.[7] | Labile to acidic conditions; potential for migration between adjacent hydroxyl groups.[6] |
| Acetyl (Ac) | 70–85 | Participating group; strongly favors 1,2-trans products (β-glycosides).[1][5] | Basic hydrolysis (e.g., NaOMe in MeOH); Ammonolysis. | Easily introduced; anchimeric assistance provides excellent stereocontrol for β-linkages.[3][5] | Prone to migration, especially under basic conditions; can be cleaved under conditions used for other manipulations.[3] |
| Pivaloyl (Piv) | 85–98 | Participating group; excellent directing group for 1,2-trans products (β-glycosides).[1] | Stronger basic conditions required than for Acetyl (e.g., NaOMe). | Steric bulk prevents migration and can enhance regioselectivity; provides high β-selectivity.[1] | Steric hindrance can make introduction and, particularly, removal more difficult. |
Table 1: Comparative Performance of Common Protecting Groups for 2,5-Anhydro-D-glucitol in Glycosylation. Data are generalized from typical glycosylation literature and actual results may vary based on the specific glycosyl donor, acceptor, and reaction conditions employed.
Experimental Protocols
The following sections provide detailed, representative methodologies for the protection and deprotection of hydroxyl groups on a 2,5-anhydro-D-glucitol scaffold.
Per-benzylation using Williamson Ether Synthesis
This protocol describes the exhaustive protection of all hydroxyl groups as benzyl ethers, which are known for their robustness.[4][5]
Materials:
-
2,5-Anhydro-D-glucitol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,5-anhydro-D-glucitol (1.0 eq.) in anhydrous DMF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq. per hydroxyl group) portion-wise. Stir the resulting suspension for 30-60 minutes at 0 °C.
-
Add benzyl bromide (1.2 eq. per hydroxyl group) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until effervescence ceases.
-
Dilute the mixture with EtOAc and wash with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the per-benzylated product.[4]
Silylation of Primary Hydroxyl Group (TBDMS)
Silyl ethers are valuable for their tunable stability and mild removal.[7] This protocol targets the sterically accessible primary hydroxyl group.
Materials:
-
2,5-Anhydro-D-glucitol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,5-anhydro-D-glucitol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDMSCl (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the product via flash column chromatography on silica gel.
Deprotection of Benzyl Ethers by Hydrogenolysis
This is the standard method for cleaving benzyl ethers to reveal the free hydroxyl groups.[3]
Materials:
-
Per-benzylated 2,5-anhydro-D-glucitol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzylated compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with H₂ gas.
-
Stir the suspension vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC. Upon completion, the product spot should be significantly more polar than the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Logical Workflow and Pathway Diagrams
The rational selection of a protecting group strategy is a critical step in planning a complex synthesis. The following workflow illustrates the key decision points.
Caption: A decision-making workflow for selecting an appropriate protecting group strategy.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Efficiency of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in convergent vs. linear oligosaccharide synthesis
For researchers, scientists, and drug development professionals engaged in the complex world of glycobiology, the efficient synthesis of oligosaccharides is a cornerstone of progress. The choice between a linear or a convergent synthetic strategy can significantly impact the overall yield, purity, and timeline of a project. This guide provides a comparative analysis of these two fundamental approaches, contextualized by the potential, though not yet documented, application of specialized building blocks like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol.
While this compound is recognized as a biochemical reagent in glycobiology research, its specific application as a glycosyl donor or acceptor in the systematic construction of oligosaccharides is not extensively documented in peer-reviewed literature.[1][2] Therefore, this guide will focus on the principles of convergent and linear synthesis using more commonly cited building blocks to illustrate the profound differences in efficiency and outcome.
Linear vs. Convergent Synthesis: A Tale of Two Strategies
The assembly of complex oligosaccharides from monosaccharide units is a meticulous process requiring careful planning of protecting group strategies and glycosylation reactions. The two primary strategies employed are linear and convergent synthesis.
Linear Synthesis: This is a step-by-step approach where a monosaccharide is added to a growing oligosaccharide chain one unit at a time. The product of each reaction becomes the starting material for the next. While conceptually straightforward, the overall yield can decrease significantly with each successive step, especially for longer oligosaccharides.
Convergent Synthesis: In this strategy, smaller oligosaccharide fragments are synthesized independently and then coupled together in the later stages to form the final, larger molecule. This approach is generally more efficient for complex and large oligosaccharides as it minimizes the number of steps in the longest linear sequence, leading to a higher overall yield.[3]
The theoretical advantage of a convergent approach is starkly illustrated by a simple calculation. In a linear synthesis of a tetrasaccharide where each glycosylation step has an 80% yield, the overall yield would be (0.8)³ = 51.2%. In a convergent [2+2] approach with the same individual step yields, the synthesis of the two disaccharide fragments would each be 80%, and the final coupling would also be 80%, resulting in an overall yield of 0.8 * 0.8 * 0.8 = 64%. This difference becomes more pronounced as the target oligosaccharide increases in length.
Comparative Performance of Glycosyl Donors
The efficiency of both linear and convergent synthesis is heavily reliant on the choice of glycosyl donors. These are monosaccharide derivatives with a leaving group at the anomeric position that can be activated to form a glycosidic bond with a glycosyl acceptor (a sugar with a free hydroxyl group). Common classes of glycosyl donors include thioglycosides, glycosyl phosphates, and trichloroacetimidates. The following table summarizes the general performance characteristics of these donors.
| Glycosyl Donor Class | Leaving Group | Typical Activator(s) | General Reactivity | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | NIS/TfOH, DMTST | Tunable (Armed/Disarmed) | 60-95 | Stable, versatile, suitable for orthogonal and one-pot strategies. | Can require harsh activators, potential for side reactions. |
| Glycosyl Phosphates | -OPO(OPh)₂ | TMSOTf | High | 70-90 | Highly reactive, can be used in orthogonal strategies.[4] | Can be less stable than thioglycosides. |
| Trichloroacetimidates | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | High | 75-95 | Highly reactive, easy to prepare. | Can be moisture-sensitive, potential for orthoester formation. |
Note: Yields are highly dependent on the specific substrates, protecting groups, and reaction conditions.
Experimental Protocols: A Glimpse into the Lab
The following are generalized protocols for key glycosylation reactions, providing a practical understanding of the methodologies.
Protocol 1: Thioglycoside Activation (General)
-
A solution of the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2 eq) in anhydrous dichloromethane (DCM) is stirred with activated 4 Å molecular sieves under an argon atmosphere at -40 °C for 30 minutes.
-
N-Iodosuccinimide (NIS) (1.5 eq) is added to the mixture.
-
A solution of trifluoromethanesulfonic acid (TfOH) (0.1 eq) in DCM is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated.
-
The crude product is purified by silica gel chromatography.
Protocol 2: Convergent Synthesis of a Tetrasaccharide (Illustrative Example)
This protocol outlines a hypothetical [2+2] convergent synthesis.
Step 1: Synthesis of Disaccharide Donor
-
A suitably protected monosaccharide thioglycoside donor is coupled with a monosaccharide acceptor using the conditions described in Protocol 1 to yield a disaccharide.
-
The protecting groups are manipulated to install a leaving group at the anomeric position, creating the disaccharide donor.
Step 2: Synthesis of Disaccharide Acceptor
-
Two different monosaccharide building blocks are coupled to form a disaccharide.
-
Protecting group manipulation exposes a single hydroxyl group, creating the disaccharide acceptor.
Step 3: Fragment Coupling
-
The disaccharide donor (1.0 eq) and the disaccharide acceptor (1.2 eq) are dissolved in anhydrous DCM with 4 Å molecular sieves at -20 °C.
-
The appropriate activator (e.g., NIS/TfOH) is added, and the reaction is carefully monitored.
-
Workup and purification yield the protected tetrasaccharide.
Step 4: Deprotection
-
The protecting groups are removed in a final step to yield the target tetrasaccharide.
Visualizing the Synthetic Pathways
The logical flow of linear and convergent synthesis can be effectively visualized using diagrams.
Caption: Linear synthesis workflow for a tetrasaccharide.
References
- 1. This compound | Weber Lab [weberlab.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Trityl vs. Silyl Protecting Groups in Carbohydrate Synthesis: A Comparative Stability Analysis
In the complex landscape of carbohydrate synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, an informed choice between different protective moieties can significantly impact reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route. This guide provides an objective, data-driven comparison of two stalwart protecting groups for hydroxyl functionalities: the triphenylmethyl (trityl) group and a variety of silyl ethers, with a focus on their stability under different chemical conditions.
The primary distinction between trityl and silyl ethers lies in their stability profiles, which forms the basis of their application in orthogonal protection strategies.[1] Trityl groups are renowned for their robustness in basic and neutral media, yet they are readily cleaved under acidic conditions.[1][2] Conversely, silyl ethers are generally stable across a wider pH range but are characteristically susceptible to cleavage by fluoride ions.[1] The steric bulk of the substituents on the silicon atom further allows for a tunable stability of silyl ethers, providing a versatile toolkit for the synthetic chemist.[3]
Quantitative Data Comparison
The stability and utility of protecting groups can be quantitatively assessed by comparing their reaction conditions, yields, and relative rates of cleavage. The following tables summarize typical experimental data for the protection of the C-6 primary alcohol of methyl α-D-glucopyranoside and the relative stability of common silyl ethers.
Table 1: Protection and Deprotection of the C-6 Primary Alcohol of Methyl α-D-glucopyranoside
| Reaction | Protecting Group | Reagents | Typical Reaction Time | Typical Yield |
| 6-O-Protection | Trityl (Tr) | Trityl chloride, Pyridine, DMAP (cat.) | 12-24 hours | ~40-85%[2] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | 2-16 hours | ~70-95%[4] | |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF | 4-18 hours | ~85-95%[4] | |
| 6-O-Deprotection | Trityl (Tr) | 80% Aqueous Acetic Acid | 2-4 hours | High |
| tert-Butyldimethylsilyl (TBDMS) | TBAF in THF | < 1 hour | High | |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF in THF | Longer than TBDMS, may require gentle heating | High |
Table 2: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1[3] |
| Triethylsilyl | TES | 64[3] |
| tert-Butyldimethylsilyl | TBDMS | 20,000[3] |
| Triisopropylsilyl | TIPS | 700,000[3] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[3] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a model carbohydrate, methyl α-D-glucopyranoside, are provided below.
Protocol 1: Selective 6-O-Tritylation of Methyl α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous pyridine
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.[2]
-
Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP to the solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by adding a few milliliters of methanol.[2]
-
Concentrate the mixture under reduced pressure.[2]
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by silica gel column chromatography to afford methyl 6-O-trityl-α-D-glucopyranoside.[2]
Protocol 2: Selective 6-O-Silylation of Methyl α-D-glucopyranoside with TBDMS-Cl
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous dimethylformamide (DMF)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.[1]
-
Add TBDMS-Cl (1.2 eq) to the solution.[1]
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[1]
-
Once the reaction is complete, quench the reaction by the addition of methanol.[1]
-
Dilute the mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic extracts with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the product by flash column chromatography on silica gel to yield methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside.[1]
Protocol 3: Deprotection of a Trityl Ether
Materials:
-
Tritylated carbohydrate
-
80% aqueous acetic acid
-
Toluene
Procedure:
-
Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.[2]
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction by TLC.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[2]
-
Co-evaporate the residue with toluene to remove residual acetic acid.[2]
-
The deprotected carbohydrate can be purified by recrystallization or chromatography if necessary.[2]
Protocol 4: Deprotection of a Silyl Ether with Fluoride
Materials:
-
Silylated carbohydrate
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
Procedure:
-
To a solution of the silylated carbohydrate (1.0 eq) in THF, add a 1M solution of TBAF in THF (1.1-1.2 eq).[1]
-
Stir the reaction mixture at room temperature, monitoring by TLC. Reaction times will vary depending on the silyl ether.[1][4]
-
Upon completion, concentrate the reaction mixture.[1]
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[3]
Visualization of Key Concepts
The following diagrams illustrate the orthogonal relationship between trityl and silyl protecting groups and a decision-making workflow for their selection.
References
Comparative study of deprotection methods for isopropylidene acetals in polyhydroxylated systems
For Researchers, Scientists, and Drug Development Professionals
The protection of diols as isopropylidene acetals, or acetonides, is a cornerstone of synthetic chemistry, particularly in the manipulation of polyhydroxylated molecules such as carbohydrates, nucleosides, and natural products. The ease of their formation and general stability is matched by the necessity for their selective and efficient removal. This guide provides a comparative overview of the most common methods for the deprotection of isopropylidene acetals, offering experimental data and detailed protocols to aid in the selection of the optimal strategy for a given synthetic challenge.
Overview of Deprotection Strategies
The cleavage of isopropylidene acetals is most frequently accomplished under acidic conditions. However, the need for orthogonality with other acid-sensitive protecting groups has led to the development of oxidative and reductive methods. The choice of deprotection strategy is dictated by the overall molecular architecture, the presence of other functional groups, and the desired selectivity.
Comparative Data of Deprotection Methods
The following table summarizes the performance of various deprotection methods for isopropylidene acetals, providing a direct comparison of their reaction conditions and efficiencies.
| Method Category | Reagent/Catalyst | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Acidic Hydrolysis | 1% aq. H₂SO₄ | 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose | Water | 110 | 3 h | >99 (crude) | [1] |
| 40% aq. AcOH | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Water/AcOH | 70 | 55 min | Not specified | [2] | |
| HClO₄-SiO₂ | Terminal isopropylidene acetals | Dichloromethane | Room Temp. | 6-24 h | Good to Excellent | [3] | |
| FeCl₃·6H₂O/SiO₂ | Terminal isopropylidene ketal | Chloroform | Not specified | Not specified | Efficient | [4] | |
| CuCl₂·2H₂O | Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | Ethanol or 2-propanol | Room Temp. | Not specified | 99 | [4] | |
| Zn(NO₃)₂·6H₂O | Terminal isopropylidene group | Acetonitrile | 50 | 8 h | 87 | [4] | |
| InCl₃ | Terminal isopropylidene ketal | Methanol | 60 | 6-8 h | 88-91 | [5] | |
| CoCl₂·2H₂O | Terminal isopropylidene ketal | Acetonitrile | 55 | 6-9 h | 82-93 | [5] | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Isopropylidene groups | Acetonitrile-H₂O (9:1) | Room Temp. - 80 | Not specified | Not specified | |
| Reductive Cleavage | Diisobutylaluminium hydride (DIBAL-H) | Benzylidene acetals of 1,2- and 1,3-glycols | Toluene | 0 - Room Temp. | Not specified | Good to Excellent | [6] |
Experimental Protocols
Acidic Hydrolysis: Selective Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes the selective removal of the 5,6-O-isopropylidene group using aqueous acetic acid.[2]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
40% aqueous acetic acid
-
Toluene
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in 40% aqueous acetic acid in a round-bottom flask.
-
Heat the reaction mixture in a preheated water bath at 70°C for 55 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the bulk of the acetic acid and water.
-
To remove residual acetic acid, add a 1:2 (v/v) mixture of toluene and methanol and evaporate under reduced pressure. Repeat if necessary.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If required, purify the crude 1,2-O-isopropylidene-α-D-glucofuranose by flash column chromatography on silica gel.
Acidic Hydrolysis using a Solid-Supported Catalyst: HClO₄-SiO₂
This method offers a heterogeneous catalysis approach for the selective cleavage of terminal isopropylidene acetals.[3]
Materials:
-
Isopropylidene-protected polyhydroxylated compound
-
Perchloric acid (HClO₄)
-
Silica gel
-
Dichloromethane
-
Methanol
Procedure for Catalyst Preparation:
-
Add perchloric acid (1 mmol) to a suspension of silica gel (5 g) in methanol (10 mL).
-
Stir the mixture for 5 minutes.
-
Remove the solvent under reduced pressure to obtain a free-flowing solid catalyst.
Procedure for Deprotection:
-
To a solution of the isopropylidene-protected compound in dichloromethane, add the prepared HClO₄-SiO₂ catalyst.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC.
-
Upon completion, filter off the catalyst and wash it with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.
-
Purify the product by column chromatography if necessary.
Reductive Cleavage of Acetals using Diisobutylaluminium Hydride (DIBAL-H)
This protocol is adapted for the reductive cleavage of acetals, which can be particularly useful for generating monoprotected diols.
Materials:
-
Acetal-protected compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
Procedure:
-
Dissolve the acetal-protected compound in the anhydrous solvent in a flame-dried, inert gas-flushed flask.
-
Cool the solution to the desired temperature (typically -78°C to 0°C).
-
Slowly add the DIBAL-H solution via syringe while maintaining the temperature. The number of equivalents of DIBAL-H will depend on the substrate and desired outcome.
-
Stir the reaction mixture at the same temperature for the required time, monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add the saturated aqueous solution of Rochelle's salt or dilute HCl to hydrolyze the aluminum salts.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is a critical step in a multi-step synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting an isopropylidene acetal deprotection method.
This guide provides a foundational understanding of the common methods for isopropylidene acetal deprotection. The choice of method will always be substrate-dependent, and small-scale trials are recommended to determine the optimal conditions for a specific transformation.
References
A Comparative Guide to the Stereochemical Outcome of Reactions Involving 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated stereochemical outcomes in reactions involving the protected sugar derivative, 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol. Due to the limited direct experimental data on this specific molecule, this document leverages data from analogous structures and related reactions to predict its reactivity and stereoselectivity. This guide is intended to assist researchers in designing synthetic routes and anticipating the stereochemical challenges associated with this and similar scaffolds.
Introduction
This compound is a versatile building block in carbohydrate chemistry, frequently employed in the synthesis of complex glycans and glycoconjugates. Its utility stems from the orthogonal protecting groups that allow for selective manipulation of the different hydroxyl groups. The stereochemical outcome of reactions at the C4 position, currently protected by an acetyl group, is of paramount importance for the synthesis of stereochemically defined target molecules. This guide will focus on the deacetylation of the C4 position and compare it with other relevant reactions on similar furanoside systems.
Comparison of Stereochemical Outcomes
The primary reaction of interest for the title compound is the selective removal of the 4-O-acetyl group to reveal the corresponding alcohol. The stereochemical integrity of the C4 center is expected to be maintained during this process. However, the reaction conditions can influence the outcome, and side reactions, though not directly affecting the C4 stereocenter, are a possibility.
For comparison, we will consider the stereoselective deacetylation of a pentacyclic triterpenoid glycoside and other reactions on 2,5-anhydro sugar derivatives.
| Reaction | Substrate | Reagents and Conditions | Product(s) | Stereochemical Outcome / Selectivity |
| Proposed Deacetylation | This compound | Methanolic ammonia in THF, -60°C to rt | 2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | Expected retention of configuration at C4. |
| Comparative Deacetylation | 3β-hydroxy-olean-12-en-28-oic acid 28-N-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | Methanolic ammonia in THF, -60°C | 3β-hydroxy-olean-12-en-28-oic acid 28-N-3,4,6-tri-O-acetyl-β-D-galactopyranoside | Selective deacetylation at the C2 position of the galactose moiety.[1] |
| Comparative Aminocyclization | 5,6-O-isopropylidene-D-xylo-hexos-4-ulose | Various amines, NaBH3CN, MeOH, 60°C | 1,4-dideoxy-1,4-imino-D-glucitol and 1,4-dideoxy-1,4-imino-D-galactitol derivatives | The stereochemical outcome is dependent on the steric hindrance of the amine, with ratios of D-gluco to D-galacto diastereomers ranging from 15:85 to 70:30.[2] |
| Comparative C-3 Modification | 3-azido-3-deoxy-2,5-dianhydro-D-mannitol | 1. Pd/C, H2; 2. Various sulfonyl chlorides or isothiocyanates | C-3 substituted 2,5-anhydro-D-mannitol derivatives | Reactions proceed with retention of configuration at the C3 position.[3] |
Experimental Protocols
Proposed Deacetylation of this compound
This is a proposed protocol based on a similar reaction.
To a solution of this compound in tetrahydrofuran (THF), a solution of methanolic ammonia is added at -60°C. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol.
Selective Deacetylation of a Pentacyclic Triterpenoid Glycoside[1]
A solution of 3β-hydroxy-olean-12-en-28-oic acid 28-N-2, 3, 4, 6-tetra-O-acetyl-β-D-galactopyranoside in THF was treated with methanolic ammonia at -60°C for 4 hours. The reaction mixture was then concentrated, and the residue was purified by silica gel column chromatography to afford the C2-deacetylated product in 56% yield.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed deacetylation reaction and a comparative reaction workflow.
Caption: Proposed mechanism for the deacetylation of the title compound.
Caption: Workflow for the synthesis of iminosugars from a 2,5-anhydro sugar precursor.
Conclusion
References
Assessing the reactivity of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in different solvent systems
A comprehensive guide to assessing the reactivity of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol across various solvent systems is presented below for researchers, scientists, and drug development professionals. This guide details experimental protocols and provides a framework for data comparison to understand how different solvents influence the stability and reaction pathways of this protected carbohydrate.
Introduction
This compound is a carbohydrate derivative used in glycobiology research.[1] Its utility in multi-step syntheses is dictated by the stability of its three key protecting groups: the acid-labile trityl and isopropylidene groups, and the base-labile acetyl group.[2][3][4][5] The solvent system employed in reactions involving this molecule can significantly influence which of these groups reacts, the rate of reaction, and the products formed.[6][7][8] This guide outlines a systematic approach to assessing the reactivity of this compound in different solvent environments.
Comparative Reactivity in Different Solvent Systems
The reactivity of this compound is primarily centered around the cleavage of its protecting groups. The trityl group is susceptible to cleavage under acidic conditions, which can be modulated by the solvent.[2][9][10] Similarly, the isopropylidene ketal is acid-labile.[5] The acetyl group, in contrast, is typically removed under basic conditions.[3] The choice of solvent can influence the reaction pathways by stabilizing intermediates and affecting the nucleophilicity or electrophilicity of reactants.[6][7][11]
Data Summary
The following table summarizes the expected reactivity based on the general properties of the protecting groups in various solvent systems. The reaction times and product distributions are hypothetical and would need to be determined experimentally.
| Solvent System | Predominant Reaction | Expected Major Product(s) | Plausible Reaction Time (hours) |
| Methanol (reflux) with CBr4 | Selective detritylation | 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol | 4-8 |
| Acetonitrile/Water with InBr3 | Selective detritylation | 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol | 2-6 |
| Dichloromethane with Trifluoroacetic Acid (TFA) | Detritylation and potential deacetylation/deisopropylidenation | Mixture of deprotected products | 0.5-2 |
| Methanol with Sodium Methoxide | Deacetylation | 2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | 1-3 |
| Aqueous Acetic Acid (80%) | Deprotection of isopropylidene and/or trityl groups | Mixture of deprotected products | 12-24 |
| Pyridine | Stable | Starting material recovered | >24 |
Experimental Protocols
To quantitatively assess the reactivity, a series of standardized experiments should be performed.
General Protocol for Reactivity Screening
-
Reaction Setup: In a clean, dry vial, dissolve this compound (100 mg, 1 equivalent) in the chosen solvent system (5 mL).
-
Reagent Addition: Add the specified reagent (e.g., CBr4, InBr3, TFA, NaOMe) at the desired concentration.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete or has reached a desired endpoint, quench the reaction appropriately (e.g., with saturated sodium bicarbonate for acidic reactions or ammonium chloride for basic reactions).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the products by NMR spectroscopy and mass spectrometry to confirm their structures and determine the product distribution.
Specific Protocols
-
Selective Detritylation with CBr4 in Methanol: Reflux a solution of the starting material and CBr4 (1.2 equivalents) in methanol.[12]
-
Selective Detritylation with InBr3 in Aqueous Acetonitrile: Stir the starting material with a catalytic amount of InBr3 (0.1 equivalents) in a 1:1 mixture of acetonitrile and water at room temperature.[13]
-
Acid-Catalyzed Deprotection with TFA: Treat the starting material with TFA (10% v/v) in dichloromethane at 0 °C to room temperature.
-
Base-Catalyzed Deacetylation: Stir the starting material in a 0.1 M solution of sodium methoxide in methanol at room temperature.
Visualizing Reaction Pathways and Workflows
Logical Flow of Reactivity Assessment
Caption: Experimental workflow for assessing reactivity.
Potential Reaction Pathways
Caption: Possible deprotection pathways.
Comparison with Alternative Protected Carbohydrates
The reactivity profile of this compound can be compared to other protected carbohydrates to highlight the unique features of this protecting group combination. For example, a similar molecule with a silyl protecting group instead of a trityl group would exhibit different reactivity towards acidic and fluoride-based reagents.
Comparative Reactivity Logic
Caption: Reactivity of different protecting groups.
Conclusion
The solvent system plays a critical role in directing the reactivity of poly-functionalized molecules like this compound. A systematic experimental evaluation as outlined in this guide will enable researchers to select optimal reaction conditions for their synthetic goals, whether it be selective deprotection or ensuring the stability of the molecule. The provided protocols and visualizations offer a framework for conducting and interpreting these essential reactivity studies.
References
- 1. This compound | Weber Lab [weberlab.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Solvent effects on carbohydrate transformation: insights into chemical pathway modulation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rua.ua.es [rua.ua.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking the synthesis of a target molecule using 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol against other routes
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups in polyfunctional molecules like sugar alcohols is a cornerstone of carbohydrate chemistry, crucial for the synthesis of complex glycans, nucleoside analogues, and chiral building blocks. This guide provides a comparative analysis of a plausible multi-step synthesis for the target molecule, 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, against a more streamlined, one-pot protection strategy. The objective is to offer a clear, data-driven benchmark of these routes in terms of efficiency and resource utilization.
Introduction to the Target Molecule
This compound is a fully protected derivative of 2,5-anhydro-D-glucitol. The 2,5-anhydro-D-glucitol core is a key structural motif in various biologically active compounds and is used in glycobiology research. The strategic placement of isopropylidene, trityl, and acetyl protecting groups allows for selective deprotection and further functionalization, making it a valuable intermediate in synthetic carbohydrate chemistry.
Proposed Multi-Step Synthesis Route (Route A)
A plausible and conventional synthetic pathway to the target molecule involves a stepwise approach starting from the readily available D-mannitol. This route focuses on the sequential formation of the anhydro-core followed by the selective protection of the hydroxyl groups.
Experimental Workflow for Route A
A Comparative Guide to the Characterization of Impurities in the Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential impurities arising from the synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key intermediate in glycobiology research.[1][2] We present a plausible synthetic pathway and detail the likely process-related impurities, their formation mechanisms, and robust analytical methodologies for their identification and quantification. This guide is intended to assist researchers in developing effective strategies for impurity control and ensuring the quality of the final product.
Plausible Synthetic Pathway
The synthesis of this compound is a multi-step process involving the formation of the anhydro sugar backbone, followed by selective protection of hydroxyl groups. A likely synthetic route is outlined below:
Caption: Plausible synthetic pathway for the target molecule.
Potential Impurities and Their Origins
Several impurities can arise at each stage of the synthesis. Understanding their formation is critical for developing control strategies.
| Impurity Class | Potential Impurities | Plausible Origin |
| Starting Material Related | Unreacted 2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol | Incomplete acetylation reaction. |
| Process Related (Acetylation) | Di-O-acetylated byproducts | Presence of incompletely protected starting material with a free hydroxyl group. |
| Acetyl group migration products | Isomerization of the acetyl group to a more thermodynamically stable position, potentially to the primary C-6 position if detritylation occurs. | |
| Process Related (Precursor Synthesis) | Incompletely protected glucitol derivatives | Incomplete isopropylidene or trityl protection steps. |
| Di-tritylated byproducts | Lack of selectivity during the tritylation of the primary hydroxyl group. | |
| Reagent Related | Triphenylmethanol | Byproduct of the tritylation reaction or from the degradation of the trityl group. |
| Pyridine and acetic acid residues | Residual reagents from the acetylation step. |
Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-technique approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone analytical methods.
| Analytical Technique | Application in Impurity Profiling | Advantages | Limitations |
| HPLC (Reversed-Phase) | Separation and quantification of the target molecule and related impurities. | High resolution, sensitive, and quantitative.[3][4] | Requires reference standards for absolute quantification of impurities. |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Structural elucidation of the target molecule and unknown impurities. | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to MS, may require isolation of impurities for full characterization. |
| Mass Spectrometry (LC-MS, HRMS) | Identification of impurities by accurate mass measurement and fragmentation analysis. | High sensitivity and specificity, provides molecular weight information. | Does not provide stereochemical information. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable impurity analysis.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Protected carbohydrates are often hydrophobic, making reversed-phase chromatography a suitable choice for purification and analysis.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating protected carbohydrates.[3]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the trityl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for protected carbohydrates.
-
Experiments:
-
¹H NMR: To identify characteristic proton signals of the target molecule and impurities.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structural assignment.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for detecting protonated molecules [M+H]⁺.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential impurities.
-
Fragmentation (MS/MS): Perform fragmentation of the parent ions to obtain structural information for identification.
-
Logical Workflow for Impurity Characterization
A systematic workflow ensures efficient and thorough characterization of impurities.
Caption: A logical workflow for impurity characterization.
Conclusion
The synthesis of highly substituted carbohydrates like this compound is prone to the formation of various impurities. A thorough understanding of the synthetic pathway and potential side reactions is paramount for effective impurity control. The implementation of a multi-technique analytical approach, combining the separation power of HPLC with the structural elucidation capabilities of NMR and MS, is essential for the comprehensive characterization of these impurities. This guide provides a framework for researchers to develop robust analytical methods to ensure the quality and purity of this important building block in glycobiology.
References
Safety Operating Guide
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol proper disposal procedures
Essential guidelines for the proper handling and disposal of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol are critical for ensuring laboratory safety and environmental protection. This biochemical reagent, used in glycobiology research, requires careful management due to its chemical properties.[1] Adherence to established protocols minimizes risks to researchers and the environment.
General laboratory safety protocols for handling chemical waste must be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[3] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[4]
Step-by-Step Disposal Protocol
Proper disposal of this compound involves a series of steps to ensure safety and compliance with regulations. All waste must be handled in accordance with local, state, and federal regulations, which may vary by location.[2]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat, when handling the waste.
3. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Place the spilled material into a suitable, labeled container for waste disposal.[2]
4. Final Disposal:
-
The collected waste must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[5]
-
Do not dispose of this chemical down the drain or in regular trash.
The following table summarizes the key safety and disposal information:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat | [3] |
| Handling Location | Well-ventilated area (e.g., fume hood) | [4] |
| Spill Cleanup | Use dry procedures, avoid dust generation | [2] |
| Containerization | Tightly closed, clearly labeled container | [4] |
| Disposal Method | Through licensed hazardous waste disposal service | [5] |
| Environmental Precaution | Avoid release to the environment; very toxic to aquatic life | [2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
References
Personal protective equipment for handling 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
This document provides essential safety and logistical information for the handling and disposal of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol. The following procedures are based on best practices for handling similar chemical compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety during handling.
| Protection Type | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. Inspect for tears or holes before use. | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. Ensure it is fully buttoned. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. If dust may be generated outside a hood, use a NIOSH-approved N95 respirator. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling
Adherence to this operational plan is critical for safe and effective use of the compound.
1. Preparation:
-
Location: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before starting work.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily available.
2. Handling Protocol:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use spatulas and weigh paper for transfers.
-
Container Management: Keep the storage container tightly sealed when not in use to prevent contamination and exposure.
-
Safe Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3. Storage:
-
Conditions: Store the compound in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Container: Store in the original, tightly sealed container.
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any unused compound and contaminated disposables (e.g., weigh paper, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal environmental regulations.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain or discard it in regular trash.
Procedural Workflow Diagram
Caption: Workflow for the safe handling and disposal of the chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
